2-Amino-5-chlorobenzenesulfonic acid
Description
Properties
IUPAC Name |
2-amino-5-chlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVPUAAMCMLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157900 | |
| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-74-4 | |
| Record name | 2-Amino-5-chlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chlorobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-chlorobenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2-Amino-5-chlorobenzenesulfonic acid, a key intermediate in the development of various pharmaceuticals and other specialty chemicals. This document outlines a common and efficient synthesis protocol, methods for purification, and a summary of its key physicochemical and spectroscopic properties.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.64 g/mol [1] |
| CAS Number | 133-74-4[1] |
| Melting Point | >325 °C (decomposition)[2] |
| Density | 1.642 g/cm³ |
| Water Solubility | Slightly soluble |
| pKa | Approximately -6 |
Synthesis of this compound
The most prevalent and high-yielding method for the synthesis of this compound is the direct sulfonation of p-chloroaniline.[2] This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.
Synthesis Pathway
The synthesis proceeds via the reaction of p-chloroaniline with a strong sulfonating agent, typically 100% sulfuric acid, in a high-boiling point solvent to drive the reaction to completion.
Caption: Synthesis of this compound.
Experimental Protocol: Sulfonation of p-Chloroaniline
This protocol is a representative procedure based on established methods for the sulfonation of anilines.
Materials:
-
p-Chloroaniline
-
100% Sulfuric Acid
-
Diphenyl sulfone
-
Deionized water
-
Standard laboratory glassware for organic synthesis (three-necked flask, condenser, dropping funnel, etc.)
-
Heating mantle and vacuum source
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add p-chloroaniline and diphenyl sulfone. The molar ratio of p-chloroaniline to diphenyl sulfone is typically around 1:1.5.
-
Addition of Sulfuric Acid: Heat the mixture until the solids melt and form a homogenous solution. While stirring vigorously, slowly add 100% sulfuric acid (a slight molar excess relative to p-chloroaniline) dropwise from the dropping funnel. The reaction is exothermic and may become vigorous. Maintain control over the reaction temperature.
-
Reaction and Water Removal: After the addition is complete, heat the reaction mixture. Water is a byproduct of the reaction and should be removed by distillation, which can be facilitated by applying a vacuum. The reaction mixture may turn a bright purple color.[2]
-
Completion of Reaction: Continue heating the reaction mixture under reduced pressure for approximately 7 hours to ensure the reaction goes to completion.[2]
-
Work-up: Cool the reaction mixture, which will solidify upon cooling. Carefully add hot water to dissolve the product. The diphenyl sulfone solvent is insoluble in water and will precipitate.
-
Purification: Filter the hot solution to remove the diphenyl sulfone. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the this compound.
-
Isolation and Drying: Collect the white, needle-like crystals by vacuum filtration. Wash the crystals with cold deionized water and dry them under vacuum. A yield of approximately 94% can be expected.[2]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Spectroscopic Data
While a complete set of publicly available spectra is limited, the expected characteristic data is summarized in Table 2. The presence of the amino, sulfonic acid, and substituted benzene functional groups gives rise to a unique spectroscopic fingerprint.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid and chloro groups. The amino and sulfonic acid protons are exchangeable and may appear as broad singlets or not be observed in deuterated solvents like D₂O. |
| ¹³C NMR | Six distinct signals are expected in the aromatic region (typically δ 110-150 ppm) corresponding to the six carbon atoms of the benzene ring. |
| FT-IR (cm⁻¹) | N-H stretch (amino): 3300-3500 (two bands for primary amine) S=O stretch (sulfonic acid): 1030-1070 and 1150-1210 O-H stretch (sulfonic acid): Broad band around 2500-3300 Aromatic C-H stretch: >3000 Aromatic C=C stretch: 1400-1600 |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ is expected at an m/z corresponding to the molecular weight (207.64). A common fragmentation pattern for sulfonic acids is the loss of SO₃ (80 g/mol ).[1] |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized product.
Caption: Experimental workflow for product characterization.
Applications
This compound is a valuable building block in organic synthesis. Its primary application is as an intermediate in the preparation of pharmaceuticals, particularly sulfonamide-based drugs.[1] It is also utilized in the synthesis of specialized dyes and pigments.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
References
physical and chemical properties of 2-Amino-5-chlorobenzenesulfonic acid
An In-depth Technical Guide to 2-Amino-5-chlorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and analytical methodologies for this compound. This compound is a valuable intermediate in various industrial applications, including the synthesis of pharmaceuticals and dyes.
Core Chemical and Physical Properties
This compound, with the CAS Number 133-74-4, is an organic compound featuring a benzene ring substituted with an amino group, a chlorine atom, and a sulfonic acid group.[1] This structure gives the molecule both acidic and basic characteristics.[1]
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-5-chlorobenzene-1-sulfonic acid | [2] |
| CAS Number | 133-74-4 | [3][4] |
| Molecular Formula | C6H6ClNO3S | [1][3][5] |
| Molecular Weight | 207.64 g/mol | [1][4][6] |
| Appearance | White to pink powder | [2][7][8] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)O)N | [1][3] |
| InChI Key | ZCGVPUAAMCMLTM-UHFFFAOYSA-N | [1][2][4] |
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Melting Point | >300 °C | [3][9] |
| Density | 1.642 g/cm³ | [3][6] |
| Water Solubility | 3.13 g/L (at 0 °C) | [3] |
| Other Solubilities | Slightly soluble in DMSO and Water | [3][10] |
| pKa | -1.76 ± 0.42 (Predicted) | [3] |
| Refractive Index | 1.639 | [3][6] |
| XLogP3 | 1.2 | [3][6] |
| Hydrogen Bond Donor Count | 2 | [3][6] |
| Hydrogen Bond Acceptor Count | 4 | [3][6] |
| Rotatable Bond Count | 1 | [3][6] |
| Topological Polar Surface Area | 88.8 Ų | [6] |
| Sensitivity | Hygroscopic | [3][11] |
Experimental Protocols
Synthesis via Sulfonation of p-Chloroaniline
A primary method for synthesizing this compound is through the sulfonation of p-chloroaniline.[6]
Principle: This method employs an electrophilic aromatic substitution reaction where sulfur trioxide, the active electrophile, attacks the aromatic ring of p-chloroaniline.[1]
Detailed Methodology:
-
Reaction Setup: p-Chloroaniline is dissolved in a high-boiling point solvent, such as diphenyl sulfone.[6]
-
Reagent Addition: Concentrated (100%) sulfuric acid is added slowly (dripped) into the solution.[6] The reaction is vigorous and produces 4-chloroaniline-2-sulfonic acid and water as a byproduct.[1][6]
-
Water Removal: The reaction mixture is heated under reduced pressure for several hours (e.g., 7 hours) to distill off the water formed during the reaction.[6] The mixture may turn into bright purple crystals.[6]
-
Isolation: After cooling the melt, water is added to dissolve the product.[6] The diphenyl sulfone solvent is filtered out from the solution.[6]
-
Crystallization and Purification: The aqueous solution is cooled to allow the product, this compound, to crystallize as white, needle-like crystals.[6]
-
Final Product: The crystals are collected by filtration, washed, and dried to yield the final product with a reported yield of up to 94%.[6]
Caption: Synthesis of this compound.
Analytical Characterization Methods
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.[2][12]
-
Principle: A reversed-phase HPLC method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
General Protocol:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Mobile Phase: A typical mobile phase could consist of an aqueous buffer (e.g., ammonium formate or phosphoric acid) and an organic modifier like acetonitrile or methanol.[12]
-
Separation: Inject the sample into the HPLC system. An isocratic or gradient elution can be used to achieve optimal separation.
-
Detection: Use a UV detector set to the maximum absorbance wavelength (λmax) of the compound.[12]
-
Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks, with assays often requiring ≥96.0% purity.[2]
-
Spectroscopic Methods: Spectroscopy is crucial for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a precise mass measurement of the molecular ion.[4] A common fragmentation pattern for sulfonic acids is the loss of SO₃.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the benzene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrations of the functional groups present, such as N-H stretching for the amino group, S=O and S-O stretching for the sulfonic acid group, and the C-Cl bond.[4]
Caption: General workflow for analytical characterization.
Chemical Reactivity and Applications
The functional groups of this compound dictate its chemical reactivity and utility as a versatile intermediate.[1]
-
Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules, particularly sulfonamide antibiotics.[4] Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.[4]
-
Dye and Pigment Industry: The amino group can undergo diazotization (reaction with sodium nitrite and acid) to form a diazonium salt.[1] This reactive intermediate is crucial for producing azo compounds, which are widely used as dyes and pigments.[1] The sulfonic acid group enhances the water solubility of these dyes.[9]
-
Other Applications: It is also used in the manufacturing of optical brighteners and as a general reagent in organic synthesis.[1][9]
Caption: Reactivity pathways of the title compound.
References
- 1. Buy this compound | 133-74-4 [smolecule.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]
- 8. This compound, 97% | CymitQuimica [cymitquimica.com]
- 9. This compound [myskinrecipes.com]
- 10. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
- 12. benchchem.com [benchchem.com]
Unveiling the Structural Landscape of 2-Amino-5-chlorobenzenesulfonic Acid: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural analysis of 2-Amino-5-chlorobenzenesulfonic acid, a key intermediate in the synthesis of pharmaceuticals and other complex molecules. While a definitive crystal structure for the pure compound is not publicly available, this document provides a comprehensive overview based on a detailed analysis of a closely related silver(I) complex, (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I). The structural behavior of the 2-amino-5-chlorobenzenesulfonate anion within this complex offers critical insights into its preferred intermolecular interactions and packing motifs.
Physicochemical Properties
This compound is a white crystalline powder with the following properties:
| Property | Value | Reference |
| CAS Number | 133-74-4 | [1][2] |
| Molecular Formula | C6H6ClNO3S | [2][3] |
| Molecular Weight | 207.64 g/mol | [1] |
| Melting Point | >300 °C | [2] |
| Density | 1.642 g/cm³ | [2] |
Synthesis and Crystallization
A common synthetic route to this compound involves the sulfonation of p-chloroaniline.
Experimental Protocol: Synthesis
A general method for the synthesis of this compound is as follows[3]:
-
p-Chloroaniline is dissolved in a high-boiling solvent such as diphenyl sulfone.
-
100% sulfuric acid is slowly added to the solution, leading to a vigorous reaction and the formation of 4-chloroaniline-2-sulfonic acid.
-
Water is distilled off from the reaction mixture.
-
The mixture is heated under reduced pressure for several hours.
-
After cooling, the solidified melt is dissolved in hot water.
-
Insoluble diphenyl sulfone is removed by filtration.
-
Upon cooling, white, needle-like crystals of this compound precipitate.
-
The final product is obtained by filtration, washing, and drying.
Experimental Protocol: Crystallization for X-ray Diffraction
While the crystallization protocol for the pure acid is not documented, a representative method for a derivative, (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I), is provided[1]:
-
An aqueous solution of 2-amino-5-chlorobenzene-1-sulfonic acid is reacted with solid Ag2CO3.
-
3-methylisoquinoline in methanol is added to the resulting solution.
-
The formed precipitate is redissolved by the dropwise addition of an aqueous ammonia solution.
-
Crystals suitable for X-ray diffraction are obtained by the slow evaporation of the solution at room temperature over several days.
Crystal Structure Analysis of a Silver(I) Derivative
The crystal structure of (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I) provides valuable information on the coordination and hydrogen bonding capabilities of the 2-amino-5-chlorobenzenesulfonate anion.
Crystallographic Data
| Parameter | (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I)[1] |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 21.184(2) |
| b (Å) | 7.883(1) |
| c (Å) | 14.839(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2477.5(5) |
| Z | 4 |
Molecular and Crystal Packing
In this complex, the silver(I) cation is coordinated by one oxygen atom from the sulfonate group of the 2-amino-5-chlorobenzenesulfonate anion and two nitrogen atoms from two 3-methylisoquinoline ligands, resulting in a distorted trigonal-planar geometry[1].
A key feature of the crystal packing is the formation of one-dimensional chains along the[4] direction, which are generated by intermolecular N—H⋯O hydrogen-bonding interactions[1]. This highlights the crucial role of the amino group as a hydrogen bond donor and the sulfonate group as an acceptor in directing the supramolecular assembly.
Intermolecular Interactions
The functional groups of this compound—the amino (-NH₂) and sulfonic acid (-SO₃H) groups—are excellent hydrogen bond donors and acceptors, respectively. In the solid state, these groups are expected to form strong intermolecular hydrogen bonds, which will be the primary determinants of the crystal packing.
Based on the analysis of its silver salt and related aminobenzenesulfonic acid structures, the following interactions are anticipated in the crystal structure of the pure acid:
-
N—H···O Hydrogen Bonds: The amino group protons will act as donors to the sulfonate oxygen atoms, leading to the formation of robust hydrogen-bonded networks. These are observed in the silver salt derivative[1].
-
O—H···O/N Hydrogen Bonds: The acidic proton of the sulfonic acid group is expected to participate in strong hydrogen bonds, likely with an oxygen atom of an adjacent sulfonate group or the nitrogen of an amino group, potentially leading to a zwitterionic form in the solid state.
-
π-π Stacking: The aromatic rings may engage in stacking interactions, further stabilizing the crystal lattice.
Conclusion
While the crystal structure of pure this compound remains to be determined, analysis of its silver(I) derivative provides significant insights into its structural chemistry. The 2-amino-5-chlorobenzenesulfonate anion is a robust building block for supramolecular assemblies, primarily through strong N—H···O hydrogen bonds. The elucidation of the crystal structure of the pure acid would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and polymorphism, which are critical for its application in pharmaceutical development and materials science.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. PubChemLite - this compound (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 4. The role of hydrogen bonds in the crystals of 2-amino-4-methyl-5-nitropyridinium trifluoroacetate monohydrate and 4-hydroxybenzenesulfonate - X-ray and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of 2-Amino-5-chlorobenzenesulfonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorobenzenesulfonic acid serves as a versatile scaffold in medicinal chemistry, offering reactive sites for the synthesis of a diverse array of derivatives. Its inherent structural motifs, particularly the sulfonamide linkage, are cornerstones in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of derivatives originating from this core structure, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. This document is intended to be a resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into synthesis, experimental evaluation, and potential mechanisms of action.
Antimicrobial Activity
Derivatives of this compound, particularly sulfonamides, have been investigated for their potential as antimicrobial agents. The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these derivatives disrupt the bacterial folate pathway, leading to bacteriostatic effects.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of novel sulfonamides derived from the condensation of amino group-containing drugs and amino acids, which serve as representative examples of the potential efficacy of this compound derivatives.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | E. coli | 31 ± 0.12 | 7.81 | [1][2] |
| 9a | E. coli | 30 ± 0.12 | 7.81 | [1][2] |
| 3b | S. aureus | Moderate Activity | 125 | [1] |
| 5b | S. aureus | Moderate Activity | 125 | [1] |
| 11b | S. aureus | Moderate Activity | 62.5 | [1] |
| 3a | K. pneumoniae | Excellent Activity | 62.5 | [1] |
| 3b | K. pneumoniae | Excellent Activity | 62.5 | [1] |
| Ciprofloxacin (Control) | E. coli | 32 ± 0.12 | - | [1][2] |
Note: The compounds listed are not direct derivatives of this compound but represent a similar class of sulfonamides.
Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Preparation of Test Compounds: The sulfonamide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth, broth with inoculum (growth control), and broth with a standard antibiotic (e.g., ciprofloxacin) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antibacterial Minimum Inhibitory Concentration (MIC) Assay.
Antifungal Activity
Derivatives of 2-amino-5-chlorobenzothiazole, a related heterocyclic structure, have demonstrated notable antifungal activity.[3][4][5] These findings suggest that derivatization of this compound to include heterocyclic moieties could be a promising strategy for developing novel antifungal agents. The mechanism of action for many antifungal compounds involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.
Quantitative Antifungal Data
While specific data for this compound derivatives is limited, the following table presents data for 2-aminobenzoic acid derivatives, highlighting the potential for this class of compounds.
| Compound | Fungal Strain | MIC₉₀ (µg/mL) | MFC (µg/mL) | Reference |
| 1 | C. albicans (clinical isolate) | 70 | Fungicidal | [6] |
| 2 | C. albicans (clinical isolate) | 70 | Fungicidal | [6] |
| 3 | C. albicans (clinical isolate) | 200 | Not Fungicidal | [6] |
| 4 | C. albicans (clinical isolate) | 175 | Not Fungicidal | [6] |
Note: The compounds listed are derivatives of 2-aminobenzoic acid, not this compound.
Experimental Protocol: Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) M27-A2 microdilution method is a standardized protocol for testing the susceptibility of yeasts to antifungal agents.[7]
-
Fungal Inoculum Preparation: A standardized suspension of yeast cells (e.g., Candida albicans) is prepared in RPMI 1640 medium.
-
Compound Preparation and Dilution: The test compounds are dissolved in DMSO and serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Anticancer Activity
A growing body of evidence suggests that sulfonamide derivatives possess significant anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and kinases, as well as the induction of apoptosis.
Quantitative Anticancer Data
The following tables summarize the cytotoxic activity of various sulfonamide derivatives against several human cancer cell lines. While not direct derivatives of this compound, they provide valuable structure-activity relationship insights.
Table 1: Cytotoxicity of 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives [2]
| Compound Series (by R¹ substituent) | Cancer Cell Line | IC₅₀ Range (µM) |
| R¹ = 3,5-bis(trifluoromethyl)benzyl | HCT-116, MCF-7, HeLa | 3.6 - 11.0 |
| R¹ = 4-trifluoromethylbenzyl | HCT-116, MCF-7, HeLa | 3.6 - 11.0 |
Table 2: Cytotoxicity of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives [8]
| Compound | Cancer Cell Line | Mean IC₅₀ (µM) |
| 20 | MCF-7, HeLa, HCT-116 | 12.8 |
| 24 | MCF-7, HeLa, HCT-116 | 12.7 |
| 30 | HCT-116 | 8 |
Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Workflow for Anticancer Cytotoxicity MTT Assay.
Signaling Pathways in Anticancer Activity
While specific signaling pathways for derivatives of this compound are not yet fully elucidated, related sulfonamide compounds have been shown to induce apoptosis. The induction of apoptosis is a key mechanism for many anticancer drugs. One of the investigated compounds, a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative, was found to decrease the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[8]
Proposed Intrinsic Apoptotic Pathway.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with a wide spectrum of potential biological activities. The existing literature on related sulfonamides strongly suggests that this scaffold is a valuable starting point for the development of novel antimicrobial, antifungal, and anticancer agents. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives of this compound to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of these compounds. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to build upon in their quest for new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation [mdpi.com]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
Core Mechanism of Action of 2-Amino-5-chlorobenzenesulfonic Acid in Organic Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chlorobenzenesulfonic acid is a pivotal intermediate in the synthesis of a variety of organic molecules, most notably azo dyes and pigments. Its utility stems from the presence of three key functional groups: a primary aromatic amine, a sulfonic acid group, and a chlorine atom. The primary mechanism of action involves a two-step process: the diazotization of the primary amino group to form a reactive diazonium salt, followed by an electrophilic aromatic substitution reaction, known as azo coupling, with an electron-rich coupling component. The sulfonic acid and chlorine substituents play a crucial role in modulating the reactivity of the diazonium salt and influencing the properties of the final product, such as color, solubility, and fastness. This guide provides a comprehensive overview of the core mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
This compound (CAS No. 133-74-4), also known as 4-chloroaniline-2-sulfonic acid, is an aromatic organic compound with the molecular formula C₆H₆ClNO₃S. Its chemical structure, featuring an amino group ortho to a sulfonic acid group and a chlorine atom in the para position relative to the amino group, makes it a versatile reagent in organic synthesis.
The principal application of this compound lies in its role as a diazo component in the synthesis of azo dyes. Azo dyes are the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (-N=N-). This guide will delve into the fundamental mechanism of action of this compound in these reactions, providing technical details relevant to researchers in organic chemistry, materials science, and drug development.
Core Mechanism of Action: Diazotization and Azo Coupling
The central role of this compound in organic synthesis is as a precursor to a highly reactive electrophile, the corresponding diazonium salt. This is achieved through a process called diazotization , which is immediately followed by an azo coupling reaction with a nucleophilic aromatic compound.
Diazotization
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, most commonly generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.
The mechanism proceeds as follows:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization leads to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable 2-chloro-5-sulfobenzenediazonium ion.
The overall transformation is highly temperature-sensitive and is typically conducted at 0-5 °C to prevent the unstable diazonium salt from decomposing.
Azo Coupling
The resulting 2-chloro-5-sulfobenzenediazonium salt is a weak electrophile and will readily react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction. Common coupling components include phenols, naphthols, and anilines.
The mechanism of azo coupling involves:
-
Electrophilic Attack: The diazonium ion attacks the electron-rich ring of the coupling component. The position of the attack is directed by the activating group on the coupling component (typically para to the activating group, unless this position is blocked).
-
Proton Elimination: A proton is eliminated from the intermediate, restoring the aromaticity of the coupling component's ring and forming the final azo compound.
The pH of the reaction medium is a critical parameter in azo coupling. For coupling with phenols, the reaction is typically carried out under mildly alkaline conditions to deprotonate the phenol to the more strongly activating phenoxide ion. For coupling with anilines, the reaction is performed in a slightly acidic medium to prevent the deactivation of the diazonium salt while ensuring a sufficient concentration of the free amine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the utilization of this compound in azo dye synthesis.
literature review on 2-Amino-5-chlorobenzenesulfonic acid synthesis methods
An In-depth Technical Guide to the Synthesis of 2-Amino-5-chlorobenzenesulfonic Acid
This technical guide provides a comprehensive overview of the primary synthesis method for this compound, a valuable intermediate in the pharmaceutical and dye industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Method: Sulfonation of p-Chloroaniline
The most prominent and high-yielding method for the synthesis of this compound is the direct sulfonation of p-chloroaniline.[3] This process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of p-chloroaniline.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | p-Chloroaniline | [3] |
| Key Reagent | 100% Sulfuric Acid | [3] |
| Solvent | Diphenyl Sulfone | [3] |
| Product | 4-Chloroaniline-2-sulfonic acid (this compound) | [3] |
| Yield | 94% | [3] |
Experimental Protocol
The following protocol is based on the sulfonation of p-chloroaniline:
Materials:
-
p-Chloroaniline
-
100% Sulfuric acid
-
Diphenyl sulfone
-
Water
Procedure:
-
In a suitable reaction vessel, p-chloroaniline is combined with the solvent, diphenyl sulfone.
-
100% sulfuric acid is slowly added dropwise to the mixture. The reaction is exothermic and proceeds vigorously to produce 4-chloroaniline-2-sulfonic acid and water.[3]
-
The water generated during the reaction is distilled off, at which point the reaction mixture transforms into bright purple crystals.[3]
-
The reaction is continued by heating for an additional 7 hours under reduced pressure.[3]
-
After the heating period, the resulting melt is cooled.
-
Water is added to dissolve the cooled melt.
-
The diphenyl sulfone is filtered out from the aqueous solution.
-
The filtrate is then cooled to induce the crystallization of the product as white, needle-like crystals.[3]
-
The crystals of this compound are collected by filtration, washed, and dried to yield the final product.[3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the sulfonation of p-chloroaniline.
References
An In-depth Technical Guide to the Material Safety of 2-Amino-5-chlorobenzenesulfonic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the material safety data for 2-Amino-5-chlorobenzenesulfonic acid (CAS No. 133-74-4), a compound utilized in various organic synthesis processes. The following sections detail its properties, hazards, handling procedures, and emergency response protocols to ensure safe laboratory practices.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₃S | [1][2][3] |
| Molecular Weight | 207.63 - 207.64 g/mol | [2][4][5] |
| Appearance | White to pink powder/crystalline powder | [6][7] |
| Melting Point | >300 °C | [2][8] |
| Density | 1.642 g/cm³ | [2][5] |
| Water Solubility | 3.13 g/L (at 0 °C) | [2] |
| LogP | 2.83090 | [2] |
| Refractive Index | 1.639 | [2] |
Table 2: Hazard Identification and Classification
| Hazard Classification | Statement | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [9][10] |
| Serious Eye Damage/Eye Irritation | Category 2/2A: Causes serious eye irritation. | [9][10][11] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation. | [9][10] |
| GHS Signal Word | Warning | [10][11] |
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement | Source |
| H315 | Causes skin irritation. | [12] |
| H319 | Causes serious eye irritation. | [11][12] |
| H335 | May cause respiratory irritation. | [12] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [10][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10][11][13] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [10] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [10] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [10][11] |
Experimental Protocols: Handling and Emergency Procedures
The following sections outline the recommended procedures for the safe handling, storage, and emergency response related to this compound.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14] Use only with adequate ventilation and avoid breathing dust.[10][14] Minimize dust generation and accumulation.[14] Keep away from sources of ignition.[14]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area.[10][14] Keep away from incompatible materials such as strong oxidizing agents.[10] The material is hygroscopic and should be protected from moisture.[2][10]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11][14]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[11] Remove all contaminated clothing and shoes.[14][15] If skin irritation persists, call a physician.[11]
-
Inhalation: Remove to fresh air.[11][14] If not breathing, give artificial respiration.[11] Get medical attention if symptoms occur.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[11] Do NOT induce vomiting without medical advice.[14] Seek immediate medical attention.[14]
Spill Response
In the event of a spill, the following procedures should be followed:
-
Evacuate unnecessary personnel and keep them upwind of the spill.[15]
-
Wear appropriate personal protective equipment (PPE) , including gloves, protective clothing, and eye/face protection.[14][15] Do not touch damaged containers or spilled material without appropriate protection.[15]
-
Prevent further leakage or spillage if it is safe to do so.[14]
-
Contain the spill. For large spills, dike the material.[15] For small spills, wipe up with an absorbent material.[15] Alternatively, vacuum or sweep up the material and place it into a suitable disposal container.[14]
-
Clean the spill area thoroughly to remove residual contamination.[15]
-
Do not allow the product to enter drains, waterways, or soil. [14]
-
Consult local regulations for disposal. [14]
Visualized Workflows and Requirements
The following diagrams illustrate key safety workflows and requirements for handling this compound.
Caption: Spill Response Workflow for this compound.
Caption: PPE for this compound.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. lookchem.com [lookchem.com]
- 3. dyestuffintermediates.com [dyestuffintermediates.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chemical-label.com [chemical-label.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aksci.com [aksci.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-Amino-5-chlorobenzenesulfonic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-chlorobenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. This document presents available data in a structured format, details relevant experimental protocols, and includes visualizations for synthetic and analytical workflows.
Compound Information
-
IUPAC Name: 2-amino-5-chlorobenzene-1-sulfonic acid
-
CAS Number: 133-74-4[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the solvent used due to potential interactions with the amino and sulfonic acid groups.[1]
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | d, dd |
| -NH₂ | 4.0 - 6.0 (broad) | s |
| -SO₃H | 10.0 - 12.0 (broad) | s |
| Note: The protons of the amino and sulfonic acid groups are exchangeable with deuterium in solvents like D₂O, which would lead to the disappearance of their signals. |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-SO₃H | 140 - 150 |
| C-NH₂ | 145 - 155 |
| C-Cl | 120 - 130 |
| C-H | 115 - 135 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.[1]
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (in -SO₃H) | Stretching (broad) | 3200 - 3600 |
| N-H (in -NH₂) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1400 - 1600[1] |
| S=O (in -SO₃H) | Asymmetric Stretching | 1150 - 1250 |
| S=O (in -SO₃H) | Symmetric Stretching | 1030 - 1070[1] |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[1]
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z ≈ 207 |
| Isotope Peak [M+2]⁺ | m/z ≈ 209 (due to ³⁷Cl) |
| Common Fragmentation Pathways | Description |
| Loss of SO₃ | [M - 80]⁺ |
| The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. A common fragmentation pathway for sulfonic acids involves the loss of SO₃.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the sulfonation of p-chloroaniline.[2]
Procedure:
-
Slowly add 100% sulfuric acid to a mixture of p-chloroaniline and diphenyl sulfone (as a solvent).
-
The reaction proceeds vigorously, producing 4-chloroaniline-2-sulfonic acid and water.
-
Distill off the water, at which point the reaction mixture will turn into bright purple crystals.
-
Continue heating the mixture under reduced pressure for 7 hours.
-
After cooling the melt, dissolve it in hot water.
-
Filter the solution to remove the diphenyl sulfone.
-
Cool the filtrate to obtain white, needle-like crystals of this compound.
-
Collect the product by filtration, wash with cold water, and dry. The reported yield for this method is 94%.[2]
Caption: Synthesis of this compound.
Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data for this compound.
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
3.2.2. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak. For high-resolution data, use a suitable mass analyzer like a time-of-flight (TOF) or Orbitrap.
Caption: General workflow for spectroscopic analysis.
References
Solubility Profile of 2-Amino-5-chlorobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-chlorobenzenesulfonic acid in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known solubility parameters and furnishes a detailed, adaptable experimental protocol for researchers to determine solubility in their specific solvent systems.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its solubility is a critical parameter for process development, formulation, and purification. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is presented below:
| Property | Value |
| CAS Number | 133-74-4 |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.64 g/mol |
| Melting Point | >300 °C |
| Appearance | White to off-white crystalline powder |
Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent and the pH of the medium. As a sulfonic acid derivative, it exhibits acidic properties and its solubility is enhanced in its salt form.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility |
| Water | 0 | 3.13 g/L[1] |
Qualitative Solubility Information
-
Water : Slightly soluble[1].
-
Dimethyl Sulfoxide (DMSO) : Slightly soluble[1].
-
General Note : The compound is described as being essentially insoluble in its free acid form but soluble as its sodium or ammonium salt[2]. Several sources refer to it as a "water-soluble intermediate," which likely pertains to its use in salt form for applications such as pharmaceutical synthesis[3][4].
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of this compound. This method can be adapted for various solvents and analytical techniques.
Principle
This protocol is based on the gravimetric analysis of a saturated solution. An excess of the solute is agitated in the solvent of interest at a controlled temperature for a sufficient duration to reach equilibrium. The undissolved solid is then removed, and the concentration of the solute in the supernatant is determined.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent System : Prepare the desired solvent or solvent mixture.
-
Sample Preparation : Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent (e.g., 100 mg in 10 mL)[3].
-
Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached[3].
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection : Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Quantification :
-
UV-Vis Spectroscopy : Dilute the filtered supernatant to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 260 nm[3].
-
Gravimetric Analysis : Transfer a known volume of the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.
-
HPLC : Dilute the filtered supernatant and inject it into an HPLC system equipped with a suitable column and detector. Quantify the concentration against a standard curve.
-
-
Calculation : Calculate the solubility in the desired units (e.g., g/L or mg/mL) based on the determined concentration and the dilution factor.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
References
The Industrial Versatility of 2-Amino-5-chlorobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Executive Summary
2-Amino-5-chlorobenzenesulfonic acid (CAS No: 133-74-4) is a pivotal chemical intermediate with significant industrial applications, primarily in the synthesis of colorants and pharmaceuticals. Its bifunctional nature, possessing both an amino and a sulfonic acid group on a chlorinated benzene ring, allows for versatile chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its primary industrial applications, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory and industrial handling.
| Property | Value | Reference |
| CAS Number | 133-74-4 | |
| Molecular Formula | C₆H₆ClNO₃S | |
| Molecular Weight | 207.64 g/mol | |
| Melting Point | >300 °C | |
| Appearance | White to light brown crystalline powder | |
| Solubility | Slightly soluble in water | |
| Purity (Typical) | ≥97% | [1] |
Core Industrial Applications: Synthesis of Azo Dyes and Pigments
The most prominent industrial application of this compound is as a diazo component in the synthesis of a wide range of azo dyes and pigments. The presence of the sulfonic acid group imparts water solubility, crucial for the application of direct dyes, while the chloro substituent can enhance the lightfastness and overall stability of the final colorant.
The general synthesis pathway involves two key steps: diazotization of the this compound, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).
General synthesis pathway for azo dyes and pigments.
Synthesis of Azo Dyes
This compound is a precursor to several commercially important direct dyes used in the textile industry.
Table 2: Azo Dyes Derived from this compound
| C.I. Name | Coupling Component(s) | Typical Application |
| Direct Red 8 | m-Toluidine, followed by 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Textiles |
| Direct Violet 78 | m-Toluidine, followed by N-phenyl-J-acid | Textiles |
This protocol outlines the general steps for the synthesis of C.I. Direct Red 8. Specific quantities and conditions may vary in industrial settings.
Step 1: Diazotization of this compound
-
Suspend one molar equivalent of this compound in water and add 2.5-3.0 molar equivalents of hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add a solution of 1.0-1.1 molar equivalents of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir for an additional 30-60 minutes, ensuring the completion of diazotization (test with starch-iodide paper for excess nitrous acid).
Step 2: First Coupling with m-Toluidine
-
In a separate vessel, dissolve one molar equivalent of m-toluidine in a slightly acidic aqueous solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the m-toluidine solution, maintaining a temperature of 0-10°C and a pH of 3-4.
-
Stir the mixture until the coupling is complete, which can be monitored by the disappearance of the diazonium salt.
Step 3: Second Diazotization
-
To the resulting monoazo compound suspension, add hydrochloric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite to diazotize the amino group of the m-toluidine moiety.
Step 4: Second Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid)
-
In a separate vessel, dissolve one molar equivalent of Gamma Acid in an alkaline solution (e.g., sodium carbonate solution).
-
Slowly add the cold diazonium salt solution from Step 3 to the Gamma Acid solution, maintaining a temperature of 10-15°C and an alkaline pH.
-
Stir until the coupling is complete. The dye is then typically salted out, filtered, and dried.
Synthesis workflow for C.I. Direct Red 8.
Synthesis of Azo Pigments
This compound and its derivatives are also used in the production of azo pigments, which are insoluble colorants used in paints, inks, and plastics.
Table 3: Azo Pigments Derived from Related Precursors
| C.I. Name | Diazo Component | Coupling Component | Typical Application |
| Pigment Orange 46 | 2-Amino-5-chloro-4-ethylbenzenesulfonic acid | Naphthalen-2-ol | Coatings, Printing Inks |
| Pigment Red 53:1 | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | Naphthalen-2-ol | Inks, Plastics |
The following protocol is adapted from patent literature and describes the synthesis of C.I. Pigment Red 53:1, which uses a structurally similar starting material.
Step 1: Preparation of the Diazo Component Suspension
-
In a suitable reactor, suspend 1 molar equivalent of 2-amino-5-chloro-4-methylbenzenesulfonic acid in water.
-
Add 2.5-3.0 molar equivalents of hydrochloric acid and cool the mixture to 0-5°C.
Step 2: Diazotization
-
Slowly add a solution of 1.0-1.1 molar equivalents of sodium nitrite in water to the suspension from Step 1, maintaining the temperature below 5°C.
-
Stir for 1-2 hours to ensure complete diazotization.
Step 3: Preparation of the Coupling Component Solution
-
In a separate vessel, dissolve 1 molar equivalent of Naphthalen-2-ol (beta-naphthol) in a dilute aqueous solution of sodium hydroxide.
-
Cool the solution to 0-10°C.
Step 4: Coupling Reaction
-
Slowly add the cold diazonium salt suspension from Step 2 to the beta-naphthol solution, maintaining the temperature below 10°C and a slightly alkaline pH.
-
Stir for several hours until the coupling reaction is complete.
Step 5: Laking and Isolation
-
Heat the reaction mixture to 80-90°C.
-
Add a solution of barium chloride to precipitate the pigment as its barium salt.
-
Filter the pigment, wash with water until free of soluble salts, and dry.
Pharmaceutical Intermediate Applications
This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs. The sulfonamide group is a crucial pharmacophore in a wide range of therapeutic agents.
Synthesis of Sulfonamide Drugs
While direct synthesis from this compound to a specific marketed drug is not commonly published in detail, the following examples using structurally similar starting materials illustrate the synthetic principles.
The synthesis of diuretic drugs like Hydrochlorothiazide often starts with a chloroaniline derivative, which undergoes chlorosulfonation followed by amination and cyclization. A similar pathway can be envisaged starting from this compound.
General synthesis of thiazide diuretics.
This protocol demonstrates the key chemical transformations involved in the synthesis of a sulfonamide-based diuretic.
Step 1: Chlorosulfonation of 3-Chloroaniline
-
React 3-chloroaniline with excess chlorosulfonic acid. This reaction is highly exothermic and requires careful temperature control.
-
The reaction yields 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride.
Step 2: Amination
-
Treat the disulfonyl dichloride from Step 1 with aqueous ammonia. This converts the sulfonyl chloride groups into sulfonamide groups, yielding 4-amino-6-chlorobenzene-1,3-disulfonamide.
Step 3: Cyclization
-
Heat the disulfonamide from Step 2 with formaldehyde. This results in the cyclization to form hydrochlorothiazide.
-
The product is then isolated and purified.
Quantitative Data Summary
The following table summarizes available quantitative data related to the synthesis of products using this compound and related compounds. It is important to note that yields can vary significantly based on reaction conditions and scale.
Table 4: Reaction Yields and Purity
| Product | Starting Material | Reported Yield | Purity | Reference |
| C.I. Pigment Red 53:1 | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | >90% (Industrial) | High | Patent Literature |
| Azo Dyes (General) | Aromatic Amines | 70-95% | Variable | [2] |
| Hydrochlorothiazide | 4-amino-6-chlorobenzene-1,3-disulfonamide | 93.9% | High | [2] |
Conclusion
This compound is a versatile and economically important chemical intermediate. Its primary applications in the synthesis of azo dyes, pigments, and as a precursor for pharmaceuticals highlight its significance in the chemical industry. The synthetic pathways, primarily involving diazotization and coupling reactions, are well-established, offering a basis for further research and development in the fields of materials science and medicinal chemistry. This guide provides a foundational understanding of its industrial applications, supported by detailed protocols and process visualizations, to aid researchers and professionals in their work with this valuable compound.
References
Methodological & Application
Synthesis of 2-Amino-5-chlorobenzenesulfonic Acid Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-Amino-5-chlorobenzenesulfonic acid and its derivatives. It includes key quantitative data, reaction workflows, and a summary of the biological context for these compounds, which are valuable intermediates in the development of pharmaceuticals, particularly sulfonamide drugs.
Introduction
This compound is a versatile aromatic compound containing amino, chloro, and sulfonic acid functional groups. This unique combination makes it a valuable starting material for the synthesis of a variety of more complex molecules. Its derivatives, especially sulfonamides, are of significant interest in medicinal chemistry. Sulfonamides are a well-established class of antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid biosynthesis in bacteria.[1] This pathway is essential for the synthesis of nucleotides and amino acids, and its disruption halts bacterial growth.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, this compound, is provided below.
| Property | Value | Reference |
| CAS Number | 133-74-4 | [1][2] |
| Molecular Formula | C₆H₆ClNO₃S | [1][2] |
| Molecular Weight | 207.64 g/mol | [1] |
| Melting Point | >300 °C | [2] |
| Appearance | White powder/needle-like crystals | [3] |
| Solubility | Slightly soluble in DMSO and water | [2] |
| Density | 1.642 g/cm³ | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from p-chloroaniline via electrophilic aromatic substitution (sulfonation).[3]
Materials:
-
p-Chloroaniline
-
100% Sulfuric acid
-
Diphenyl sulfone
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve p-chloroaniline in diphenyl sulfone.
-
Slowly add 100% sulfuric acid to the solution. The reaction is exothermic and will proceed vigorously.
-
Heat the reaction mixture to distill off the water produced during the reaction. The mixture will turn a bright purple color.
-
Continue heating the mixture for approximately 7 hours under reduced pressure.
-
Cool the resulting melt and dissolve it in hot deionized water.
-
Filter the hot solution to remove the diphenyl sulfone solvent.
-
Allow the filtrate to cool, which will cause the this compound to crystallize as white needles.
-
Collect the crystals by filtration, wash with cold deionized water, and dry.
Quantitative Data:
| Reactant | Product | Solvent | Reaction Time | Yield |
| p-Chloroaniline | This compound | Diphenyl sulfone | 7 hours | ~94% |
Protocol 2: Synthesis of 2-Amino-5-chlorobenzenesulfonamide
This protocol outlines the conversion of this compound to its corresponding sulfonamide. This is a two-step process involving the formation of a sulfonyl chloride intermediate.
Step 2a: Synthesis of 2-Amino-5-chlorobenzenesulfonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous inert solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Suspend this compound in an anhydrous inert solvent.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride or phosphorus pentachloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Amino-5-chlorobenzenesulfonyl chloride.
Step 2b: Amination of 2-Amino-5-chlorobenzenesulfonyl chloride
Materials:
-
2-Amino-5-chlorobenzenesulfonyl chloride
-
Ammonia solution (aqueous or in an organic solvent) or an appropriate amine
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)
Procedure:
-
Dissolve the crude 2-Amino-5-chlorobenzenesulfonyl chloride in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the ammonia solution or the desired amine while stirring vigorously.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
If a precipitate (ammonium chloride or amine hydrochloride) forms, remove it by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data for Sulfonamide Synthesis (Representative):
| Starting Material | Derivative | Reagents | Solvent | Yield |
| 2-Amino-5-chlorobenzenesulfonyl chloride | 2-Amino-5-chlorobenzenesulfonamide | Ammonia | THF | High (specific yield not reported) |
Protocol 3: N-Alkylation of 2-Amino-5-chlorobenzenesulfonamide
This protocol describes the alkylation of the sulfonamide nitrogen.
Materials:
-
2-Amino-5-chlorobenzenesulfonamide
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a dry flask under an inert atmosphere, add 2-Amino-5-chlorobenzenesulfonamide and the anhydrous solvent.
-
Add the base to the suspension and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for N-Alkylation (Representative Yields for Analogous Sulfonamides):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic pathway from p-chloroaniline to N-alkylated 2-amino-5-chlorobenzenesulfonamides.
Caption: Synthetic workflow for this compound derivatives.
Signaling Pathway: Inhibition of Folic Acid Synthesis
The primary mechanism of action for sulfonamide drugs is the inhibition of the bacterial folic acid synthesis pathway. The following diagram illustrates this inhibition.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-5-chlorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic route for producing azo dyes using 2-Amino-5-chlorobenzenesulfonic acid as a key diazo component. The protocols detailed below are based on established principles of azo dye synthesis and are intended to serve as a foundational guide for research and development.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] Their extensive conjugation is responsible for their vibrant colors, making them widely used in the textile, paper, and leather industries.[3] The synthesis of azo dyes is a well-established two-step process involving:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt using nitrous acid (HNO₂).[1][4] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[2][5]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine, known as a coupling component.[1][4]
The structural diversity of both the diazo and coupling components allows for the synthesis of a wide spectrum of colors with varying properties.[4] this compound is a valuable precursor in the production of various dyes, including Direct Red 77, Direct Red 8, and Direct Violet 78.[6] The presence of the chloro and sulfonic acid groups influences the final properties of the dye; the sulfonic acid group, in particular, enhances water solubility, which is crucial for many dyeing applications.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of azo dyes from this compound. Safety precautions, such as wearing appropriate personal protective equipment (gloves, safety glasses), should be strictly followed, as diazonium salts can be explosive when dry.[1]
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt, which is the critical electrophilic intermediate for the subsequent coupling reaction.
Materials:
-
This compound (10 mmol)
-
Concentrated Hydrochloric Acid (HCl) (25 mL)
-
Sodium Nitrite (NaNO₂) (10.5 mmol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, create a suspension of this compound (10 mmol) in a mixture of 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.[2][5] Maintaining this low temperature is critical for the stability of the diazonium salt.[7]
-
In a separate beaker, prepare a solution of sodium nitrite (10.5 mmol) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Ensure the temperature remains between 0-5 °C throughout the addition.[5]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates a positive test. A slight excess is desirable to ensure complete diazotization.
-
The resulting solution contains the 2-chloro-5-sulfobenzenediazonium chloride salt and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt in its dry form.[1]
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with a coupling component to form the azo dye. The example below uses 2-naphthol as the coupling partner.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (10 mmol)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled Water
-
Ice
-
Sodium Chloride (NaCl)
Procedure:
-
In a 500 mL beaker, dissolve the coupling component (10 mmol of 2-naphthol) in 50 mL of a 10% aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath with vigorous stirring.[4]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner. A colored precipitate of the azo dye should form immediately.[2] The color will depend on the chosen coupling component.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
The dye can be precipitated or "salted out" by adding sodium chloride to the reaction mixture and stirring until the solution is saturated.[4]
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a cold saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.[4]
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
While specific quantitative data for every possible dye is extensive, the following tables illustrate how experimental results should be organized for clear comparison and reporting.
Table 1: Reaction Parameters for Azo Dye Synthesis
| Parameter | Diazotization | Azo Coupling |
|---|---|---|
| Starting Amine | This compound | - |
| Coupling Component | - | e.g., 2-Naphthol |
| Molar Ratio (Amine:Nitrite) | 1 : 1.05 | - |
| Molar Ratio (Diazo:Coupler) | - | 1 : 1 |
| Temperature (°C) | 0 - 5 | 0 - 5 |
| Reaction Time (min) | 30 | 60 |
| pH | < 2 | > 10 |
| Product Yield (%) | - | Record experimental value |
| Appearance | - | e.g., Red-orange powder |
Table 2: Properties of Synthesized Azo Dye
| Property | Result |
|---|---|
| Melting Point (°C) | Record experimental value |
| λmax (nm) in H₂O | Record experimental value |
| Molar Absorptivity (ε) | Calculate from UV-Vis data |
| Solubility | e.g., Soluble in water, ethanol |
| Light Fastness (Scale 1-8) | Determine via standard tests |
| Wash Fastness (Scale 1-5) | Determine via standard tests |
| Rubbing Fastness (Scale 1-5) | Determine via standard tests |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Chemical synthesis pathway for an azo dye.
Caption: General experimental workflow for azo dye synthesis.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [dyestuffintermediates.com]
- 7. benchchem.com [benchchem.com]
Synthesis of Novel Compounds from 2-Amino-5-chlorobenzenesulfonic Acid: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Amino-5-chlorobenzenesulfonic acid is a versatile aromatic compound containing an amino group, a sulfonic acid group, and a chlorine atom. These functional groups provide multiple reactive sites, making it a valuable starting material for the synthesis of a diverse range of novel compounds. Its derivatives have shown significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the preparation of novel sulfonamides and azo dyes derived from this compound, highlighting their potential biological activities.
Application Notes
Novel compounds derived from this compound are of significant interest in drug discovery and materials science. The presence of the sulfonamide functional group is a key feature in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. Furthermore, the ability of the amino group to be diazotized allows for the synthesis of a variety of azo dyes, which have applications not only as colorants but also as potential photosensitizers and biological stains.
1. Novel Sulfonamide Derivatives for Antimicrobial and Anticancer Applications:
The primary amino group of this compound can be readily acylated with various sulfonyl chlorides to yield a library of novel sulfonamide derivatives. The general synthetic approach involves the reaction of this compound with a substituted sulfonyl chloride in the presence of a base. The biological activity of the resulting sulfonamides can be tuned by varying the substituents on the sulfonyl chloride. For instance, incorporating heterocyclic moieties can enhance the antimicrobial or anticancer properties of the molecule.[1][2]
2. Novel Azo Dyes for Biological and Industrial Applications:
Azo dyes can be synthesized from this compound through a two-step diazotization-coupling reaction. In the first step, the primary amino group is converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol or an aromatic amine, to form the azo dye. The color and properties of the resulting dye are dependent on the nature of the coupling component.[3] These novel azo dyes can be investigated for their potential as biological stains, pH indicators, or for applications in photodynamic therapy.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Novel Sulfonamides
This protocol describes a general method for the synthesis of novel sulfonamides from this compound and a substituted sulfonyl chloride.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., p-toluenesulfonyl chloride, dansyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (DCM or THF).
-
Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the solution and stir at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: Slowly add the substituted sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified sulfonamide derivative by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary:
| Starting Material | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) |
| This compound | p-toluenesulfonyl chloride | N-(4-chloro-2-sulfophenyl)-4-methylbenzenesulfonamide | 85 | 155-157 |
| This compound | Dansyl chloride | 5-(Dimethylamino)-N-(4-chloro-2-sulfophenyl)naphthalene-1-sulfonamide | 78 | 189-191 |
Protocol 2: General Procedure for the Synthesis of Novel Azo Dyes
This protocol outlines the synthesis of novel azo dyes via diazotization of this compound followed by coupling with a suitable aromatic compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Coupling agent (e.g., phenol, β-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
Diazotization:
-
Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the coupling agent (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
-
Characterization:
-
Characterize the purified azo dye by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax).
-
Further characterization can be performed using FT-IR, ¹H NMR, and mass spectrometry.
-
Quantitative Data Summary:
| Diazo Component | Coupling Component | Product | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Yield (%) |
| This compound | Phenol | 4-((4-chloro-2-sulfophenyl)diazenyl)phenol | 350 | 25,000 | 92 |
| This compound | β-Naphthol | 1-((4-chloro-2-sulfophenyl)diazenyl)naphthalen-2-ol | 480 | 32,000 | 95 |
| This compound | N,N-dimethylaniline | 4-((4-chloro-2-sulfophenyl)diazenyl)-N,N-dimethylaniline | 410 | 45,000 | 88 |
Visualizations
Caption: Workflow for the synthesis of novel sulfonamide derivatives.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
Application Notes and Protocols: 2-Amino-5-chlorobenzenesulfonic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorobenzenesulfonic acid is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic amino group, an electrophilic sulfonic acid moiety upon activation, and a chlorinated phenyl ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of azo dyes, sulfonamides, and heterocyclic compounds.
Key Applications
This compound serves as a precursor in several important synthetic pathways:
-
Azo Dyes Synthesis: The primary amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with applications in the textile and printing industries.[1]
-
Sulfonamide Synthesis: The sulfonic acid moiety can be converted to a sulfonyl chloride, which can then react with amines to form sulfonamides. Sulfonamides are a critical class of compounds with broad applications, including as antibacterial agents.[2][3]
-
Heterocyclic Compound Synthesis: The amino and sulfonic acid groups can participate in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Experimental Protocols
Synthesis of Azo Dyes
The synthesis of azo dyes from this compound proceeds via a two-step diazotization and coupling reaction.[4][5]
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt of this compound, which is a reactive intermediate for azo coupling reactions.[6]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, create a suspension of this compound (0.1 mol) in a mixture of distilled water (100 mL) and concentrated hydrochloric acid (25 mL).
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.11 mol) in cold distilled water (50 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound, ensuring the temperature remains between 0-5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[5]
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction with β-Naphthol
This protocol describes the coupling of the diazonium salt with β-naphthol to form a vibrant azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve β-naphthol (0.1 mol) in an aqueous solution of sodium hydroxide (150 mL).
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the chosen coupling component.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[4]
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Coupling Agent | β-Naphthol | - |
| Expected Yield | > 85% | [7] |
| Appearance | Colored Solid | - |
| Purification Method | Recrystallization | [4] |
Experimental Workflow: Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Synthesis of Sulfonamides
The synthesis of sulfonamides from this compound first requires the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by reaction with an amine.
Protocol 3: Synthesis of 2-Amino-5-chlorobenzenesulfonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
To a suspension of this compound (0.1 mol) in an inert solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (0.12 mol) or phosphorus pentachloride (0.12 mol) to the mixture at room temperature.
-
Heat the reaction mixture under reflux until the evolution of gas ceases.
-
Cool the reaction mixture and pour it carefully onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 4: Synthesis of a Sulfonamide Derivative
Materials:
-
2-Amino-5-chlorobenzenesulfonyl chloride
-
Primary or secondary amine (e.g., Aniline)
-
Base (e.g., Pyridine or Triethylamine)
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 2-amino-5-chlorobenzenesulfonyl chloride (0.1 mol) in an inert solvent.
-
Add the amine (0.11 mol) and the base (0.12 mol) to the solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-chlorobenzenesulfonyl chloride | - |
| Amine | Aniline | - |
| Expected Yield | 70-90% | [3] |
| Appearance | Crystalline Solid | - |
| Purification Method | Recrystallization/Column Chromatography | - |
Logical Relationship: Sulfonamide Synthesis Pathway
Caption: Pathway for the synthesis of sulfonamides.
Synthesis of Heterocyclic Compounds (Proposed)
Proposed Pathway: Synthesis of a Benzothiadiazine Derivative
This proposed pathway involves the initial conversion of the sulfonic acid to a sulfonamide, followed by a cyclization reaction.
Step 1: Synthesis of 2-Amino-5-chloro-N-methylbenzenesulfonamide
-
Follow the procedures in Protocols 3 and 4, using methylamine as the amine in Protocol 4.
Step 2: Cyclization to form a 1,2,4-Benzothiadiazine-1,1-dioxide
Materials:
-
2-Amino-5-chloro-N-methylbenzenesulfonamide
-
Orthoformate (e.g., Triethyl orthoformate)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
Procedure:
-
A mixture of 2-amino-5-chloro-N-methylbenzenesulfonamide (0.1 mol) and triethyl orthoformate (0.15 mol) is heated in the presence of a catalytic amount of p-toluenesulfonic acid.
-
The reaction is heated at reflux, and the ethanol formed is removed by distillation.
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the excess orthoformate followed by purification.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | 2-Amino-5-chloro-N-methylbenzenesulfonamide |
| Reagent | Triethyl orthoformate |
| Expected Yield | 60-80% |
| Appearance | Crystalline Solid |
| Purification Method | Recrystallization |
Signaling Pathway Context (Hypothetical)
Many heterocyclic compounds, including those with a benzothiadiazine core, are known to interact with various biological targets. For instance, certain sulfonamide-containing heterocycles act as inhibitors of enzymes like carbonic anhydrase or kinases, which are involved in various cellular signaling pathways.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a readily available and highly versatile building block for organic synthesis. The protocols and data presented herein provide a foundation for researchers to explore its utility in the synthesis of diverse and complex organic molecules for applications in materials science, agrochemicals, and drug discovery. The provided experimental workflows and logical diagrams offer a clear visual representation of the synthetic pathways and their potential biological relevance.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijorarjournal.com [ijorarjournal.com]
Application Note: HPLC Method Development for the Analysis of 2-Amino-5-chlorobenzenesulfonic Acid
Abstract
This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-chlorobenzenesulfonic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. The developed method is suitable for purity assessment and impurity profiling in research, quality control, and manufacturing environments. The protocol outlines the selection of appropriate chromatographic conditions, including stationary phase, mobile phase composition, and detection wavelength, and provides a framework for method validation.
Introduction
This compound is a substituted aromatic sulfonic acid containing both an amino and a sulfonic acid group.[1] These functional groups impart specific chemical properties that influence its chromatographic behavior. The sulfonic acid group is highly acidic, while the amino group is basic.[1] The presence of the benzene ring provides chromophores that allow for UV detection. An effective HPLC method must be able to provide good retention, resolution, and peak shape for this polar, ionizable compound. This document provides a comprehensive protocol for developing such a method.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for rational method development.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO₃S | [2][3][4][5] |
| Molecular Weight | 207.64 g/mol | [1] |
| Melting Point | >300 °C | [2] |
| pKa | -1.76 ± 0.42 (Predicted) | [2] |
| logP | 2.83090 | [2] |
| Water Solubility | 3.13 g/L (at 0 °C) | [2] |
| UV Absorbance | Expected in the 250-280 nm range due to the substituted benzene ring. | [6] |
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of experiments to optimize the separation and detection of the analyte. The overall workflow is depicted in the diagram below.
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Materials and Reagents
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Sodium perchlorate
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., a mixture of water and methanol) and dilute to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and sensitivity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Initial Chromatographic Conditions (Screening Phase)
Based on the analyte's properties and common practices for similar compounds, the following starting conditions are recommended.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Mixed-Mode) |
| Stationary Phase | C8 or C18, 250 mm x 4.6 mm, 5 µm | Mixed-mode (e.g., reversed-phase/anion-exchange) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min | 10% B to 80% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | PDA scan (200-400 nm), monitor at 254 nm | PDA scan (200-400 nm), monitor at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Method Optimization
Based on the results from the initial screening, further optimization of the chromatographic parameters should be performed to achieve the desired retention time, resolution from impurities, and symmetrical peak shape. Key parameters to optimize include:
-
Mobile Phase pH: Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.
-
Organic Modifier: Evaluate different organic solvents like methanol instead of acetonitrile.
-
Gradient Profile: Optimize the gradient slope and duration to improve the separation of closely eluting peaks.
-
Temperature: Varying the column temperature can affect selectivity and viscosity.[7]
Proposed Optimized Method
The following is a proposed optimized method based on the principles of reversed-phase chromatography for sulfonic acids.
| Parameter | Optimized Condition |
| Stationary Phase | C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.075 M Sodium Perchlorate in Water |
| Mobile Phase B | Methanol |
| Elution | Isocratic or Gradient (e.g., 80:20 Methanol:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation and Validation Parameters
All quantitative data generated during method development and validation should be summarized in clear and concise tables.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Method Validation Summary
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range (µg/mL) | e.g., 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Specificity | No interference from blank and placebo |
| Robustness | No significant impact on results with small variations in method parameters |
Conclusion
This application note provides a detailed protocol for the development and validation of an HPLC method for the analysis of this compound. The proposed reversed-phase method with a C8 column and a methanol/water mobile phase containing a salt modifier is expected to provide good retention and peak shape. The systematic workflow and defined validation parameters will ensure the development of a robust and reliable method suitable for its intended purpose in a regulated environment.
References
Application Notes and Protocols: 2-Amino-5-chlorobenzenesulfonic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorobenzenesulfonic acid is a versatile aromatic sulfonic acid derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an acidic sulfonic acid moiety, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. These application notes provide an overview of its utility, focusing on its role as a precursor to sulfonamide antibiotics and other therapeutic agents. Detailed protocols for the synthesis of relevant compounds and visualizations of associated biological pathways are included to facilitate further research and development.
I. Applications in the Synthesis of Antimicrobial Agents
This compound is a foundational component in the synthesis of sulfonamide antibiotics.[1] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[1] By blocking this pathway, sulfonamides prevent the synthesis of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, thereby arresting bacterial growth.[1]
A. Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides derived from this compound mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). This structural similarity allows them to bind to the active site of the enzyme, preventing the condensation of PABA with dihydropteridine pyrophosphate and halting the production of dihydropteroate.
B. Antibacterial Activity of a Representative Sulfonamide Derivative
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | Reference |
| Compound 5a | >1000 | >1000 | 7.81 | 15.62 | [2] |
| Compound 9a | >1000 | >1000 | 7.81 | 31.25 | [2] |
| Ciprofloxacin (Control) | 15.62 | 7.81 | 7.81 | 7.81 | [2] |
Note: Compounds 5a and 9a are novel sulfonamides derived from histidine and tranexamic acid, respectively, and serve as examples of the potential antibacterial activity of this class of compounds.[2]
C. Experimental Protocol: General Synthesis of Sulfonamides
The following is a general protocol for the synthesis of sulfonamides from an amino compound, which can be adapted for this compound.
Protocol 1: General Synthesis of a Sulfonamide Derivative
-
Dissolution: Dissolve the starting amino compound (e.g., this compound) in an aqueous alkaline solution (e.g., 1 M sodium carbonate) to maintain a pH of 8-10.
-
Addition of Sulfonyl Chloride: Slowly add an equimolar amount of a suitable sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at room temperature. The completion of the reaction can be monitored by the change in pH.
-
Precipitation: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the sulfonamide product.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water to remove any unreacted starting materials and salts, and then dry the product. Further purification can be achieved by recrystallization from a suitable solvent.
II. Application in the Synthesis of Antihypertensive Agents
This compound, through its amide derivative 2-amino-5-chlorobenzenesulfonamide, is a key intermediate in the synthesis of Diazoxide, a potent antihypertensive agent.
A. Synthesis of Diazoxide
The synthesis of Diazoxide from 2-amino-5-chlorobenzenesulfonamide involves a cyclization reaction.
Protocol 2: Synthesis of Diazoxide
This protocol is adapted from a patented method for the preparation of Diazoxide.
-
Reactant Mixture: In a reaction flask, mix 2-amino-5-chlorobenzenesulfonamide with an imidazolium salt (e.g., imidazole hydrochloride, 5 mol%) in an amide solvent (e.g., N,N-dimethylacetamide).
-
Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.
-
Solvent Removal: After the reaction is complete, distill the excess N,N-dimethylacetamide under reduced pressure.
-
Purification: Purify the residue using flash column chromatography on silica gel to obtain pure Diazoxide.
Note: A reported yield for this two-step synthesis (including the formation of the starting amide) is over 90%.
III. Other Potential Pharmaceutical Applications
The structural motif of this compound makes it a candidate for the synthesis of a variety of other therapeutic agents, including diuretics and potentially as a scaffold for the development of novel kinase inhibitors, although specific examples directly using this starting material are less documented. The related compound, 2-Amino-5-chlorobenzoic acid, has been utilized in the synthesis of p21-activated kinase 4 (PAK4) inhibitors, highlighting the potential of the aminochlorophenyl scaffold in cancer research.
A. PAK4 Signaling Pathway in Cancer
PAK4 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell proliferation, survival, and metastasis. Inhibition of the PAK4 signaling pathway is a promising strategy for cancer therapy.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical research and development. Its primary application lies in the synthesis of sulfonamide antibiotics that target the bacterial folic acid synthesis pathway. Furthermore, its derivatives have been utilized in the creation of other important therapeutic agents such as the antihypertensive drug Diazoxide. The aminochlorophenyl scaffold also shows promise in the development of targeted cancer therapies, such as PAK4 inhibitors. The protocols and pathways detailed in these notes provide a foundation for researchers to explore and expand upon the pharmaceutical applications of this important chemical intermediate.
References
Application Notes and Protocols for the Scalable Synthesis of 2-Amino-5-chlorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-5-chlorobenzenesulfonic acid, a key intermediate in the pharmaceutical and dye industries. The primary method detailed is the sulfonation of 4-chloroaniline. This application note includes a scalable experimental protocol, quantitative data presented in tabular format for clarity, and a visual representation of the experimental workflow. Safety precautions are also addressed, given the hazardous nature of the reagents involved.
Introduction
This compound is a valuable building block in organic synthesis, notably as a precursor for sulfonamide antibiotics and various dyes and pigments.[1][2] Its bifunctional nature, containing both an amino and a sulfonic acid group, allows for diverse chemical modifications. This protocol outlines a robust and scalable method for its preparation via the electrophilic aromatic sulfonation of 4-chloroaniline.
Reaction Scheme
The synthesis proceeds via the direct sulfonation of 4-chloroaniline using concentrated sulfuric acid. The reaction is typically performed at elevated temperatures, often referred to as the "baking process," to drive the reaction towards the desired product.
Image of the reaction scheme: 4-chloroaniline reacts with sulfuric acid to yield this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Specifications and Molar Ratios
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 1.0 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 2.0 - 2.5 |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
| Reaction Temperature | 180 - 200 °C |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 70 - 85% |
| Product Purity (after purification) | >97% |
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale, with considerations for scaling up.
Materials and Equipment:
-
4-Chloroaniline (98%+)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide (for neutralization of acidic waste)
-
Glass-lined reactor or round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser with a gas outlet/scrubber.
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
pH meter or pH paper
-
Drying oven
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with concentrated sulfuric acid (2.0-2.5 molar equivalents).
-
Addition of 4-Chloroaniline: While stirring, slowly and carefully add 4-chloroaniline (1.0 molar equivalent) to the sulfuric acid. The addition is exothermic and will form the aniline sulfate salt. Maintain the temperature below 50 °C during the addition.
-
Heating and "Baking" Phase: Once the addition is complete, gradually heat the reaction mixture to 180-200 °C. Water will begin to distill from the reaction mixture. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by techniques such as HPLC if desired.
-
Cooling and Work-up: After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Precipitation: Slowly and with vigorous stirring, pour the cooled reaction mixture into a separate vessel containing cold deionized water. The volume of water should be sufficient to dilute the sulfuric acid concentration significantly, causing the this compound to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.
-
Drying: Dry the purified product in a vacuum oven at 80-100 °C until a constant weight is achieved.
Purification (Optional):
For higher purity, the crude product can be recrystallized from hot water or a mixed solvent system. Alternatively, for very high purity applications, ion-exchange chromatography can be employed.[1]
Safety Precautions
-
4-Chloroaniline: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be performed in a fume hood.
-
Concentrated Sulfuric Acid: is highly corrosive. Handle with extreme care, using appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.
-
Reaction: The reaction is exothermic, especially during the initial mixing. Ensure adequate cooling and controlled addition of reagents. The high-temperature "baking" step should be carefully monitored.
-
Work-up: The addition of the reaction mixture to water is highly exothermic and can cause splashing. This step must be performed slowly and with efficient stirring.
Characterization Data
The final product can be characterized by the following methods:
-
Melting Point: Literature values indicate a melting point above 300 °C.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula (C₆H₆ClNO₃S), which has a molecular weight of 207.64 g/mol .[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Catalytic Applications of Metal Complexes with 2-Amino-5-chlorobenzenesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of metal complexes incorporating the ligand 2-Amino-5-chlorobenzenesulfonic acid. While direct catalytic applications of metal complexes with this specific ligand are not extensively reported in publicly available literature, this guide leverages data from closely related sulfonated Schiff base complexes to provide robust protocols and starting points for research and development. The primary application detailed is in the selective oxidation of alcohols, a crucial transformation in organic synthesis and drug development.
Application Note 1: Selective Oxidation of Alcohols
Metal complexes of Schiff bases derived from this compound are promising catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. These reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals. The sulfonic acid group enhances the solubility and stability of the catalyst in polar solvents, while the electronic properties of the Schiff base ligand and the coordinated metal ion govern the catalytic activity and selectivity.
Copper(II) complexes of Schiff bases formed from the condensation of a substituted aminobenzenesulfonic acid and a substituted salicylaldehyde have demonstrated high efficiency in the oxidation of alcohols using tert-butylhydroperoxide (TBHP) as an oxidant, often under mild, solvent-free conditions and with microwave irradiation to accelerate the reaction.[1] The presence of a chloro substituent on the benzenesulfonic acid ring is anticipated to influence the electronic properties of the catalyst, potentially affecting its reactivity and selectivity.
Experimental Protocol: Synthesis of a Copper(II)-Schiff Base Complex and Catalytic Oxidation of 1-Phenylethanol
This protocol is adapted from the synthesis and catalytic application of a similar sulfonated Schiff base copper(II) complex.[1] Researchers should consider this as a starting point, and optimization for the this compound-derived ligand may be necessary.
Part 1: Synthesis of the Schiff Base Ligand
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as methanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of a substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde).
-
Reaction Conditions: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Part 2: Synthesis of the Copper(II) Complex
-
Reaction Setup: Dissolve the synthesized Schiff base ligand (1 mmol) in a suitable solvent (e.g., methanol or DMF) in a round-bottom flask.
-
Addition of Metal Salt: Add a solution of a copper(II) salt, such as copper(II) acetate monohydrate (1 mmol), in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 2-3 hours.
-
Isolation: The resulting copper(II) complex, which may precipitate out of the solution, is collected by filtration, washed with a small amount of cold solvent, and dried.
Part 3: Catalytic Oxidation of 1-Phenylethanol
-
Reaction Mixture: In a microwave-safe reaction vial, combine 1-phenylethanol (1 mmol), the synthesized copper(II)-Schiff base complex (0.01 mmol, 1 mol%), and tert-butylhydroperoxide (TBHP, 70% in water, 1.2 mmol).
-
Reaction Conditions: Place the sealed vial in a microwave reactor and irradiate at a low power (e.g., 20 W) for 20-30 minutes. Maintain a constant temperature (e.g., 80 °C).
-
Work-up: After the reaction, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by gas chromatography (GC) or GC-MS to determine the conversion of the starting material and the yield of the acetophenone product.
Quantitative Data Summary
The following table summarizes the catalytic performance of a copper(II) complex of a Schiff base derived from 2-aminobenzenesulfonic acid in the oxidation of various alcohols.[1] This data provides an expected performance benchmark.
| Substrate | Product | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| 1-Phenylethanol | Acetophenone | 1 | 20 | >99 | >99 | 7600 |
| Benzyl alcohol | Benzaldehyde | 1 | 20 | 45 | 45 | 992 |
| Cinnamyl alcohol | Cinnamaldehyde | 1 | 20 | 30 | 30 | 660 |
Potential Application Note 2: Carbon-Carbon Cross-Coupling Reactions
Researchers interested in exploring this application would typically synthesize the palladium(II) complex of the Schiff base ligand and then evaluate its catalytic activity in a standard cross-coupling reaction.
Visualizations
Experimental Workflow for Synthesis and Catalytic Application
Caption: Workflow for the synthesis of the copper(II)-Schiff base complex and its application in catalytic alcohol oxidation.
Proposed Catalytic Cycle for Alcohol Oxidation
Caption: A plausible catalytic cycle for the copper-catalyzed oxidation of alcohols (ROH) with a hydroperoxide (R'OOH).
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-5-chlorobenzenesulfonic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-chlorobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities largely depend on the synthetic route used. A prevalent method for synthesizing this compound is the sulfonation of p-chloroaniline. Based on this, the likely impurities are:
-
Unreacted Starting Material: Residual p-chloroaniline.
-
Isomeric Impurities: Small amounts of other positional isomers that may form during the sulfonation reaction.
-
Over-sulfonated Byproducts: Di-sulfonated chloroaniline species.
-
Residual Solvents and Reagents: Traces of sulfuric acid or other reagents used in the synthesis and work-up.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization from an aqueous ethanol solution is a commonly suggested and effective method for the purification of this compound.[1] This technique is effective at removing the typical impurities generated during its synthesis.
Q3: My purified this compound is discolored. How can I resolve this?
A3: Discoloration, such as a yellow or brownish tint, is often due to the presence of colored impurities or oxidation byproducts. To address this, you can incorporate a decolorization step in your recrystallization protocol. After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: I am experiencing "oiling out" during recrystallization. What does this mean and what should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there is a high concentration of impurities. To troubleshoot this:
-
Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Adjust the solvent composition: If using a mixed solvent system like aqueous ethanol, try altering the ratio. Adding more ethanol (the better solvent) may help, followed by slow cooling.
-
Lower the crystallization temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Induce crystallization at a lower temperature: Try scratching the inside of the flask with a glass rod or adding a seed crystal once the solution has cooled further.
Q5: My recovery yield after recrystallization is very low. How can I improve it?
A5: Low recovery is a common challenge in recrystallization. Here are some potential causes and solutions:
-
Using too much solvent: This is the most frequent reason for low yield, as a significant portion of your product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete crystallization: Allow sufficient time for crystallization to occur. After slow cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving the purified product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude material does not fully dissolve in the hot solvent. | Insufficient solvent. Insoluble impurities present. | Gradually add more hot solvent until the desired compound dissolves. If solid material remains, perform a hot filtration to remove insoluble impurities. |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling out" occurs. | The solution is cooling too rapidly. The concentration of the solute is too high. The boiling point of the solvent is higher than the melting point of the solute. | Allow the solution to cool more slowly. Add more hot solvent to the mixture. Consider a different solvent system with a lower boiling point. |
| Purified product is still impure (e.g., off-color, broad melting point). | Inefficient removal of colored impurities. Co-crystallization of impurities. | Use activated carbon during the recrystallization process.[2] Perform a second recrystallization. |
| Low recovery yield. | Too much solvent used. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent required for dissolution. Pre-heat the filtration apparatus. Allow for a longer cooling time, potentially in an ice bath, to maximize crystal formation. Concentrate the mother liquor to obtain a second crop of crystals. |
Quantitative Data
The following table summarizes hypothetical data for the purification of crude this compound. This data is representative and may vary based on the specific experimental conditions.
| Parameter | Crude Product | Purified Product (after one recrystallization) | Purified Product (after two recrystallizations) |
| Appearance | Off-white to light brown powder | White to off-white crystalline powder | White crystalline powder |
| Purity (by HPLC) | 85 - 90% | ≥ 97% | ≥ 99% |
| Key Impurity: p-chloroaniline | 1 - 3% | < 0.5% | < 0.1% |
| Key Impurity: Di-sulfonated byproduct | 2 - 5% | < 1% | < 0.2% |
| Recovery Yield | N/A | 75 - 85% | 60 - 70% (of the crude material) |
Experimental Protocols
Recrystallization of Crude this compound
This protocol describes a standard procedure for the purification of crude this compound using an aqueous ethanol solvent system.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of a pre-mixed 1:1 (v/v) ethanol/water solution. A starting point is approximately 10-15 mL of the solvent mixture per gram of crude material. Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions of the hot solvent mixture until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Reheat the mixture to reflux for 5-10 minutes with stirring.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization of the product in the funnel. Quickly filter the hot solution to remove the activated carbon and any other insoluble materials.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals. Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at 60-70°C or in a desiccator under vacuum until a constant weight is achieved.
HPLC Purity Analysis
This protocol provides a representative method for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point is a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh and dissolve the crude or purified sample in the mobile phase to a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
Visualizations
Caption: Experimental workflow for the recrystallization of crude this compound.
Caption: Troubleshooting logic for common recrystallization challenges.
References
minimizing side product formation in 2-Amino-5-chlorobenzenesulfonic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during reactions involving 2-Amino-5-chlorobenzenesulfonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the sulfonation of p-chloroaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of sulfonating agent. - Formation of multiple side products. | - Increase reaction time or temperature gradually. - Optimize temperature; for sulfonation of p-chloroaniline, a common range is 100-180°C. - Use a slight excess of the sulfonating agent (e.g., 1.1-1.2 equivalents). - Refer to the sections below on minimizing specific side products. |
| Presence of significant amounts of isomeric impurities (e.g., 4-chloroaniline-3-sulfonic acid) | - High reaction temperatures can favor the formation of thermodynamically more stable, but undesired, isomers. - The choice of sulfonating agent can influence isomer distribution. | - Conduct the reaction at the lower end of the effective temperature range. Kinetic control at lower temperatures often favors the ortho-product. - Consider using chlorosulfonic acid at a controlled temperature, which can offer higher selectivity in some cases. |
| Formation of di-sulfonated byproducts (e.g., 4-chloroaniline-2,6-disulfonic acid) | - Use of a strong sulfonating agent like oleum (fuming sulfuric acid). - High reaction temperature and prolonged reaction time. - Large excess of the sulfonating agent. | - Use concentrated sulfuric acid instead of oleum if di-sulfonation is a major issue. - Reduce the reaction temperature and monitor the reaction progress to stop it once the desired product is formed. - Use a stoichiometric amount or only a slight excess of the sulfonating agent. |
| Product is discolored (e.g., pink, brown, or black) | - Oxidation of the aniline starting material or the product. This is a common issue with anilines, which are susceptible to air oxidation, especially at high temperatures and in the presence of strong acids. - Formation of polymeric byproducts. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials. - Avoid excessively high reaction temperatures. - Decolorize the crude product by treating a hot aqueous solution with activated charcoal before recrystallization. |
| Difficulty in isolating a pure product | - Presence of multiple impurities with similar solubility. - Inefficient purification method. | - Utilize recrystallization from hot water. This compound has good solubility in hot water and lower solubility in cold water, which allows for effective purification. - For stubborn impurities, consider converting the sulfonic acid to its sodium salt, which can then be purified by recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from p-chloroaniline?
A1: The most common side products include:
-
Isomeric products: Such as 4-chloroaniline-3-sulfonic acid. The amino group is an ortho-, para- director. Since the para position is blocked by the chlorine atom, sulfonation is directed to the ortho positions (2 and 6). While the 2-position is sterically less hindered, some substitution at the 3-position (meta to the amino group) can occur, especially under thermodynamic control at higher temperatures.
-
Di-sulfonated products: Such as 4-chloroaniline-2,6-disulfonic acid. This is more likely to occur with potent sulfonating agents like oleum or with a large excess of the sulfonating agent.
-
Oxidation products: Anilines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials. This is exacerbated by high temperatures and strong oxidizing conditions.
-
Unreacted starting material: Incomplete reaction will leave residual p-chloroaniline.
Q2: How does reaction temperature affect the formation of side products?
A2: Reaction temperature is a critical parameter.
-
Low temperatures (e.g., below 100°C) may lead to an incomplete or very slow reaction.
-
Moderate temperatures (e.g., 100-140°C) generally favor the kinetically controlled product, which is often the desired this compound.
-
High temperatures (e.g., above 160-180°C) can lead to the formation of the thermodynamically more stable isomer, 4-chloroaniline-3-sulfonic acid, through a reversible sulfonation process. High temperatures also increase the likelihood of oxidation and di-sulfonation.
Q3: Which sulfonating agent is best to minimize side products?
A3: The choice of sulfonating agent is a trade-off between reactivity and selectivity.
-
Concentrated sulfuric acid (98%) is a common and effective reagent. It offers a good balance of reactivity and selectivity.
-
Oleum (fuming sulfuric acid) is more reactive and can lead to a higher degree of di-sulfonation. It should be used with caution and at lower temperatures if di-sulfonation is to be avoided.
-
Chlorosulfonic acid can be a highly effective reagent, often allowing for lower reaction temperatures. However, it is more expensive and corrosive, and can also lead to the formation of sulfonyl chloride intermediates.
Q4: How can I monitor the progress of the reaction to avoid over-sulfonation?
A4: You can monitor the reaction progress using techniques like:
-
Thin Layer Chromatography (TLC): Periodically take a small aliquot of the reaction mixture, quench it, and run a TLC plate to visualize the disappearance of the starting material (p-chloroaniline) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to monitor the formation of the desired product and any side products over time. This allows for the reaction to be stopped at the optimal point to maximize the yield of the desired product.
Q5: What is the best method to purify the crude this compound?
A5: The most common and effective purification method is recrystallization from hot water . This compound is sparingly soluble in cold water but its solubility increases significantly in hot water. This allows for the separation of less soluble impurities by hot filtration and more soluble impurities to remain in the mother liquor upon cooling. If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
Experimental Protocols
Protocol 1: Minimized Side Product Sulfonation of p-Chloroaniline
This protocol is designed to favor the formation of this compound while minimizing isomer formation and di-sulfonation.
Materials:
-
p-Chloroaniline
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Heating mantle with temperature control
-
Reaction flask with a stirrer and condenser
Procedure:
-
In a reaction flask, carefully add 1 mole of p-chloroaniline.
-
Slowly and with stirring, add 1.1 moles of concentrated sulfuric acid. The reaction is exothermic, so the addition should be controlled to keep the temperature below 50°C. An ice bath may be used.
-
Once the addition is complete, slowly heat the mixture to 120-130°C.
-
Maintain the reaction at this temperature for 4-6 hours, with continuous stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. The product will precipitate.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Activated charcoal (optional)
-
Heating plate
-
Beakers and filtration apparatus
Procedure:
-
Transfer the crude product to a beaker.
-
Add a volume of deionized water sufficient to create a slurry.
-
Heat the slurry to boiling with stirring. Continue adding small portions of hot deionized water until the solid just dissolves. Avoid adding a large excess of water.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in an oven at 80-100°C to a constant weight.
Data Presentation
The following table provides a qualitative summary of the expected impact of key reaction parameters on product distribution based on literature. Quantitative data is highly dependent on the specific experimental setup.
| Parameter | Condition | Effect on this compound Yield | Effect on Side Product Formation |
| Temperature | Low (~100°C) | Moderate, slower reaction | Lower isomer and di-sulfonation |
| Moderate (120-140°C) | Optimal | Moderate isomer formation | |
| High (>160°C) | Decreased | Increased isomer and di-sulfonation, potential for oxidation | |
| Sulfonating Agent | Conc. H₂SO₄ | Good | Moderate side product formation |
| Oleum (20% SO₃) | High, faster reaction | High risk of di-sulfonation | |
| Chlorosulfonic Acid | High, can be run at lower temp | Can be more selective, but may form sulfonyl chlorides | |
| Reaction Time | Short | Low (incomplete reaction) | Low |
| Optimal | High | Moderate | |
| Long | Decreased | Increased di-sulfonation and potential for isomerization |
Visualizations
Reaction Pathway Diagram
This diagram illustrates the primary reaction pathway to this compound and the formation of major side products.
Caption: Reaction pathways in the sulfonation of p-chloroaniline.
Experimental Workflow Diagram
This diagram outlines the key steps in the optimized synthesis and purification of this compound.
Caption: Optimized workflow for synthesis and purification.
stability issues of 2-Amino-5-chlorobenzenesulfonic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-5-chlorobenzenesulfonic acid under various pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental work.
Stability Data Summary
While specific kinetic data for the degradation of this compound across a wide range of pH values is not extensively published, the following table provides an illustrative summary of expected stability based on the known behavior of aromatic sulfonic acids and sulfonamides. This data is intended to be representative for the purposes of experimental design and method development. Actual degradation rates should be determined empirically.
| pH | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Remaining Compound (%) | Potential Degradation Products |
| 1.0 | 80 | 24 | 1.0 | 85 | Desulfonation products (e.g., 4-chloroaniline) |
| 1.0 | 80 | 72 | 1.0 | 65 | Desulfonation products (e.g., 4-chloroaniline) |
| 4.5 | 40 | 168 | 1.0 | >99 | Negligible degradation |
| 7.0 | 40 | 168 | 1.0 | >99 | Negligible degradation |
| 9.0 | 80 | 24 | 1.0 | 92 | Oxidative and hydrolytic products |
| 9.0 | 80 | 72 | 1.0 | 78 | Oxidative and hydrolytic products |
| 13.0 | 80 | 24 | 1.0 | 88 | Products of hydrolysis of the amino group and other rearrangements |
| 13.0 | 80 | 72 | 1.0 | 70 | Products of hydrolysis of the amino group and other rearrangements |
Note: This table is illustrative. The stability of aromatic sulfonic acids is influenced by factors such as temperature and the specific acidic or basic conditions.[1] Desulfonation is a known degradation pathway for aryl sulfonic acids in hot aqueous acid.[2][3]
Experimental Protocol: pH-Dependent Stability Study (Forced Degradation)
This protocol outlines a typical forced degradation study to determine the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or citrate buffers for intermediate pH values (e.g., pH 4, 7, 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
Analytical balance
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., a small amount of methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Sample Preparation for Stress Conditions:
-
For each pH condition to be tested (e.g., pH 1, 4, 7, 9, 13), pipette a known volume of the stock solution into a separate reaction vessel (e.g., a sealed vial).
-
Add the appropriate acidic, basic, or buffer solution to achieve the target pH and a final desired concentration of the active substance.
-
Prepare a control sample at a neutral pH and store it at a low temperature (e.g., 4°C) to serve as a baseline.
4. Stressing Conditions:
-
Incubate the prepared samples at a controlled, elevated temperature (e.g., 60°C or 80°C) to accelerate degradation.
-
Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Immediately neutralize the aliquots if they are from highly acidic or basic conditions to prevent further degradation before analysis.
-
Dilute the aliquots to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Method: A stability-indicating HPLC method should be developed and validated. This typically involves a reverse-phase C18 column.[4][5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: Monitor the eluent using a UV detector at a wavelength where this compound has maximum absorbance.
-
Analysis: Inject the prepared samples and the control. Quantify the peak area of the parent compound and any degradation products.
6. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point for each pH condition relative to the initial concentration (time zero).
-
Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics.
-
Identify and, if possible, characterize any significant degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in the reaction medium. | The compound has limited solubility in certain pH ranges or solvent systems. | - Prepare the stock solution in a small amount of a co-solvent like DMSO or methanol before diluting with the aqueous buffer. - Gently warm the solution or use sonication to aid dissolution. - Verify the solubility at the target concentration and pH before starting the full study. |
| No degradation observed even under harsh conditions. | The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect small changes. | - Increase the temperature or the concentration of the acid/base. - Extend the duration of the study. - Ensure the HPLC method has a low limit of detection and quantification. |
| Rapid and complete degradation at the first time point. | The stress conditions are too harsh. | - Reduce the temperature or the concentration of the acid/base. - Take earlier time points (e.g., minutes instead of hours). |
| Multiple, overlapping peaks in the chromatogram. | The mobile phase is not providing adequate separation of the parent compound from its degradation products. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, pH, or column type. - A photodiode array (PDA) detector can help assess peak purity.[4] |
| Mass balance is not achieved (sum of parent and degradants is not close to 100%). | Some degradation products are not being detected (e.g., they are volatile, do not have a UV chromophore, or are retained on the column). The parent compound has precipitated out of solution. | - Use a different detection method (e.g., mass spectrometry) to identify non-UV active degradants. - Adjust the mobile phase to ensure all components are eluted. - Visually inspect samples for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under different pH conditions?
A1: Under strongly acidic conditions, the primary degradation pathway is likely to be desulfonation, where the sulfonic acid group is cleaved from the aromatic ring.[2][3] In strongly basic conditions, hydrolysis of the amino group or other base-catalyzed reactions may occur. Oxidative degradation can also be a factor, particularly at elevated temperatures.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you should perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[6] The resulting stressed samples, containing a mixture of the parent compound and its degradants, are then used to optimize the HPLC separation. A good starting point is a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile or methanol.
Q3: What is the expected solubility of this compound?
A3: The sulfonic acid group generally enhances water solubility.[7] However, as an amphoteric molecule with both an acidic sulfonic acid group and a basic amino group, its solubility will be pH-dependent. It is expected to be more soluble at very low and very high pH values where it exists as a charged species.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, you should always consult the Safety Data Sheet (SDS) for the specific compound you are using. Generally, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.
Visualizations
Experimental Workflow for pH Stability Study
Caption: Workflow for a pH-dependent stability study.
Logical Relationship of Forced Degradation Studies
Caption: Forced degradation study inputs and outputs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Mechanochemical degradation of aromatic sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of 2-Amino-5-chlorobenzenesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-chlorobenzenesulfonic acid.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that extends more than the leading edge. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. The following guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for an acidic and polar compound like this compound in reversed-phase HPLC is often due to a combination of factors related to secondary interactions with the stationary phase, mobile phase conditions, and column health. Here is a step-by-step troubleshooting guide:
Step 1: Evaluate the Mobile Phase pH
The pH of the mobile phase is the most critical parameter influencing the peak shape of ionizable compounds.[1][2][3][4]
-
Problem: If the mobile phase pH is close to the pKa of the sulfonic acid group or the amino group of your analyte, or the pKa of the residual silanol groups on the column packing (typically around 3.8-4.2), you may observe peak tailing.[5] At these pH values, the analyte and/or the silanols can exist in both ionized and non-ionized forms, leading to mixed-mode retention and asymmetrical peaks.[3][6]
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Solution: For an acidic compound like this compound, lowering the mobile phase pH is generally recommended.[7] Operating at a pH of 2.5-3.0 will ensure that the sulfonic acid group is protonated (less polar) and the residual silanol groups on the silica-based stationary phase are also protonated and thus less active.[5] This minimizes the undesirable ionic interactions that cause peak tailing.
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) | Observations |
| 4.5 | 2.1 | 1.3 | Significant peak tailing, poor resolution from nearby impurities. |
| 3.5 | 1.6 | 1.8 | Reduced tailing, improved resolution. |
| 2.8 | 1.1 | 2.2 | Symmetrical peak, excellent resolution. |
| 2.0 | 1.2 | 2.1 | Good peak shape, but retention time may be significantly reduced. |
Step 2: Optimize the Buffer Concentration
An adequate buffer concentration is essential for maintaining a stable pH and minimizing secondary interactions.[5][7]
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Problem: A low buffer concentration may not have sufficient capacity to control the pH at the column surface, leading to inconsistent ionization and peak tailing.
-
Solution: Increase the buffer concentration to a range of 20-50 mM.[5][7] This will help to maintain a consistent pH environment and can also help to mask some of the active silanol sites on the stationary phase.
Illustrative Data: Effect of Buffer Concentration on Peak Tailing
| Buffer Concentration (mM) | Tailing Factor (Tf) | Plate Count (N) | Observations |
| 10 | 1.8 | 4500 | Noticeable peak tailing. |
| 25 | 1.2 | 6800 | Improved peak symmetry and efficiency. |
| 50 | 1.1 | 7200 | Further improvement, but ensure buffer solubility in the organic modifier. |
Step 3: Assess the HPLC Column
The choice and condition of the HPLC column are critical for good peak shape.
-
Problem:
-
Residual Silanol Activity: Standard C18 columns can have active residual silanol groups that interact with the polar functional groups of your analyte.[6]
-
Column Degradation: Over time, columns can degrade, especially when used at elevated pH or temperature, leading to the creation of more active silanol sites or voids in the packing material.
-
Inappropriate Column Chemistry: A standard C18 column may not be the optimal choice for highly polar and acidic compounds.
-
-
Solution:
-
Use an End-capped Column: These columns have their residual silanol groups chemically deactivated, which significantly reduces peak tailing for polar compounds.[6]
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group incorporated into the stationary phase, which can improve the peak shape for polar analytes and offer alternative selectivity.[8][9][10][11]
-
Check Column Performance: If the column is old or has been used extensively, its performance may be compromised. Test it with a standard compound to check its efficiency and peak symmetry. If performance is poor, it may need to be replaced.
-
Illustrative Data: Comparison of Column Types
| Column Type | Tailing Factor (Tf) | Retention Time (min) | Observations |
| Standard C18 | 1.9 | 4.2 | Significant tailing. |
| End-capped C18 | 1.2 | 4.5 | Good peak shape. |
| Polar-Embedded C18 | 1.3 | 5.1 | Acceptable peak shape with different selectivity. |
Step 4: Check for Extra-Column Effects and Sample Overload
Peak tailing can also be caused by issues outside of the column or by the sample itself.
-
Problem:
-
Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[7]
-
-
Solution:
-
Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.
-
Reduce Injection Volume or Sample Concentration: Perform a series of injections with decreasing sample concentration or volume to see if the peak shape improves.
-
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This method is a good starting point for achieving symmetrical peaks for this compound.
-
Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 2.8 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
Protocol 2: Alternative HPLC Method using a Polar-Embedded Column
This method can be used if peak tailing persists or if alternative selectivity is required.
-
Column: Polar-embedded C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B to 30% B over 12 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in water.
Frequently Asked Questions (FAQs)
Q1: Why is a low mobile phase pH important for analyzing this compound?
A1: A low mobile phase pH (around 2.5-3.0) is crucial for two main reasons. Firstly, it suppresses the ionization of the sulfonic acid group of your analyte, making it less polar and more retained by the non-polar stationary phase in a consistent manner. Secondly, it protonates the residual silanol groups on the silica packing of the column, reducing their ability to interact with your polar analyte through secondary ionic interactions, which are a primary cause of peak tailing.[5]
Q2: Can I use a C8 column instead of a C18 column?
A2: Yes, a C8 column can be used. C8 columns are less retentive than C18 columns, which might be advantageous if your analyte is eluting too late. However, the same principles regarding mobile phase pH, buffer concentration, and the use of an end-capped column apply to C8 columns as well to ensure good peak shape.
Q3: My peak tailing is still present even after optimizing the mobile phase and using a new end-capped column. What else could be the issue?
A3: If you have addressed the most common causes, consider the following:
-
Contamination: Your sample may contain impurities that are co-eluting and causing the appearance of a tailing peak. Try to purify your sample or use a more selective detector (e.g., mass spectrometry) to investigate this.
-
Column Contamination: The column itself might be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent.
-
Hardware Issues: Check for any dead volumes in your HPLC system, such as poorly made connections or a partially clogged frit.
Q4: Is it necessary to use a buffer in the mobile phase?
A4: Yes, for ionizable compounds like this compound, using a buffer is highly recommended. A buffer will resist small changes in pH, ensuring a stable and reproducible chromatographic separation.[6] Without a buffer, the pH of the mobile phase can be influenced by the sample itself, leading to inconsistent retention times and poor peak shapes.
Q5: How do I calculate the tailing factor?
A5: The tailing factor (Tf) is a measure of peak asymmetry. It is calculated at 5% of the peak height using the following formula:
Tf = W / (2 * f)
Where:
-
W is the width of the peak at 5% of its height.
-
f is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.
A tailing factor of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate peak tailing.
Diagrams
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. research.uniupo.it [research.uniupo.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 2-Amino-5-chlorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimization of reaction conditions for the derivatization of 2-Amino-5-chlorobenzenesulfonic acid. Below, you will find troubleshooting guides for common issues encountered during diazotization and sulfonyl chloride formation, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in Diazotization Reaction
Symptoms: The subsequent coupling reaction (e.g., azo dye formation) results in a poor yield of the desired product, indicating incomplete formation of the diazonium salt.
Possible Causes & Solutions:
-
Incomplete Diazotization: Ensure a slight excess of sodium nitrite (around 1.05 to 1.1 equivalents) is used to drive the reaction to completion. The presence of excess nitrous acid can be confirmed using starch-iodide paper, which should turn blue-black.[1]
-
Decomposition of Diazonium Salt: Maintain a strict temperature range of 0-5°C throughout the reaction. Temperatures above this range can lead to the decomposition of the unstable diazonium salt, often resulting in the formation of the corresponding phenol.[1]
-
Insufficient Acid: A sufficient amount of strong acid, such as hydrochloric acid (typically 2.5-3.0 equivalents), is crucial.[2] The acid serves to generate nitrous acid in situ and to stabilize the resulting diazonium salt.
-
Slow Reaction Rate: The electron-withdrawing nature of the chloro and sulfonic acid groups on the benzene ring can decrease the nucleophilicity of the amino group, slowing down the initial nitrosation step.[1] Allow for a sufficient reaction time (e.g., an additional 15-30 minutes of stirring) after the addition of sodium nitrite is complete.[1]
Caption: Troubleshooting workflow for low yield in diazotization.
Issue 2: Formation of Impurities in Sulfonyl Chloride Synthesis
Symptoms: The isolated 2-Amino-5-chlorobenzenesulfonyl chloride is of low purity, with significant side products detected by analytical methods like HPLC or NMR.
Possible Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis. Minimize contact with water during the workup by using anhydrous solvents and performing aqueous extractions quickly at low temperatures.
-
Formation of Diaryl Sulfone: This is a common byproduct in chlorosulfonation reactions. To minimize its formation, use a sufficient excess of the chlorinating agent (e.g., chlorosulfonic acid). The order of addition is also critical; the sulfonic acid should be added to the chlorinating agent to maintain an excess of the latter throughout the reaction.
-
Degradation during Purification: If purification by distillation is attempted, ensure it is performed under high vacuum and at the lowest possible temperature to prevent thermal decomposition. For solid sulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent is recommended.
Caption: Key issues and solutions for sulfonyl chloride impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The two primary derivatization reactions involve the amino group and the sulfonic acid group. The amino group is commonly converted to a diazonium salt, which is a versatile intermediate for synthesizing azo dyes and other substituted aromatic compounds. The sulfonic acid group can be converted into a more reactive sulfonyl chloride, which is a precursor for sulfonamides and sulfonate esters.
Q2: Why is a low temperature (0-5°C) critical for the diazotization of this compound?
A2: A low temperature is essential to ensure the stability of the diazonium salt formed. At temperatures above 5°C, diazonium salts are prone to decomposition, often reacting with water to form the corresponding phenol, which reduces the yield of the desired product.[1]
Q3: How do the chloro and sulfonic acid groups on the aromatic ring affect the derivatization reactions?
A3: Both the chloro and sulfonic acid groups are electron-withdrawing. This reduces the reactivity of the amino group towards electrophiles, potentially slowing down the diazotization reaction.[1] However, these groups also increase the stability of the resulting diazonium salt. The sulfonic acid group also imparts water solubility to the molecule.
Q4: Can the diazonium salt of this compound be isolated?
A4: While it is technically possible to isolate diazonium salts, it is generally not recommended, especially in a solid, dry state, as they can be explosive. For most synthetic purposes, the diazonium salt is generated in situ and used immediately in the subsequent reaction.
Q5: What are the key parameters to control during the synthesis of 2-Amino-5-chlorobenzenesulfonyl chloride?
A5: The key parameters to control are the reaction temperature, the ratio of reactants, and the exclusion of moisture. The reaction is often exothermic, so controlled addition of reagents and efficient cooling are necessary. A sufficient excess of the chlorinating agent is required to minimize the formation of diaryl sulfone byproducts. All glassware and solvents should be anhydrous to prevent hydrolysis of the product.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and purity of the derivatization products of this compound. Note that the specific values can vary based on the exact experimental setup and scale.
Table 1: Optimization of Diazotization Reaction Conditions
| Parameter | Range | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Temperature | 0 - 5°C | High | High | Temperatures > 5°C lead to decomposition. |
| > 10°C | Significantly Lower | Lower (phenol impurity) | ||
| NaNO₂ (eq.) | 1.0 - 1.05 | Increasing | Generally High | Slight excess ensures complete reaction. |
| > 1.2 | May Decrease | Lower (side reactions) | Large excess can lead to side reactions. | |
| HCl (eq.) | 2.5 - 3.0 | High | High | Sufficient acid stabilizes the diazonium salt. |
| < 2.0 | Lower | Lower (azo coupling) | Insufficient acid can lead to self-coupling. | |
| Reaction Time | 30 - 60 min | High | High | Ensures complete conversion. |
| < 20 min | Lower | Lower (unreacted amine) | Incomplete reaction is likely. |
Table 2: Optimization of Sulfonyl Chloride Formation
| Parameter | Range | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Chlorinating Agent (eq.) | 3.0 - 5.0 | High | High | Sufficient excess minimizes diaryl sulfone formation. |
| < 2.0 | Lower | Lower (diaryl sulfone) | Incomplete conversion and side reactions. | |
| Temperature | 20 - 40°C | Generally High | Generally High | Higher temperatures may promote side reactions. |
| > 60°C | May Decrease | Lower (decomposition) | Risk of product decomposition. | |
| Reaction Time | 1 - 3 hours | High | High | Varies with the chlorinating agent used. |
| > 4 hours | May Decrease | Lower (decomposition) | Prolonged reaction times can lead to degradation. |
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the in situ preparation of the diazonium salt of this compound for use in subsequent coupling reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend this compound (1.0 equivalent) in distilled water.
-
Cool the suspension to 0-5°C using an ice-salt bath with continuous stirring.
-
Slowly add concentrated hydrochloric acid (2.5-3.0 equivalents) to the stirred suspension, maintaining the temperature below 5°C.
-
In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 20-30 minutes, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
-
Confirm the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).
-
The resulting solution of the diazonium salt is now ready for immediate use in the next step.
Caption: Workflow for the diazotization of this compound.
Protocol 2: Synthesis of 2-Amino-5-chlorobenzenesulfonyl Chloride
This protocol outlines a general procedure for the conversion of this compound to its sulfonyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood, as it generates corrosive and toxic gases.
Materials:
-
This compound (anhydrous)
-
Thionyl Chloride (SOCl₂) or Chlorosulfonic Acid (ClSO₃H)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous non-polar solvent (e.g., dichloromethane, chloroform)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap, suspend anhydrous this compound (1.0 equivalent) in an anhydrous non-polar solvent.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (or another suitable chlorinating agent) (3-5 equivalents) dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer with cold water and then with a cold saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-Amino-5-chlorobenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from an appropriate anhydrous solvent.
Caption: General workflow for the synthesis of 2-Amino-5-chlorobenzenesulfonyl chloride.
References
resolving solubility problems of 2-Amino-5-chlorobenzenesulfonic acid in organic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges of 2-Amino-5-chlorobenzenesulfonic acid in organic media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a zwitterionic compound, containing both a basic amino group and a highly acidic sulfonic acid group.[1] This structure leads to strong intermolecular interactions, resulting in high lattice energy and a high melting point (>300 °C).[2] Consequently, it exhibits very low solubility in most common organic solvents. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in water (3.13 g/L at 0°C).[2]
Q2: Why is this compound poorly soluble in organic solvents?
A2: The primary reason for its poor solubility in organic solvents is the high polarity of the sulfonic acid group and the potential for zwitterion formation. Sulfonic acids are strong acids that are often highly crystalline and have a strong tendency to hydrate.[3] The molecule's polarity makes it incompatible with non-polar or weakly polar organic solvents, following the principle of "like dissolves like".
Q3: What factors can influence the solubility of this compound?
A3: Several factors are critical:
-
Solvent Polarity: The choice of solvent is paramount. Highly polar aprotic solvents like DMSO, DMF, or NMP are more likely to dissolve it than non-polar solvents like hexane or toluene.
-
pH: The pH of the medium can drastically alter the ionization state of the amino and sulfonic acid groups, thereby affecting solubility.
-
Salt Formation: Converting the sulfonic acid to a salt can dramatically increase its solubility.[4][5] A related compound is noted to be essentially insoluble as a free acid but soluble as its sodium or ammonium salt.[6]
-
Temperature: Increasing the temperature can enhance solubility, but the thermal stability of the compound in the specific solvent must be considered.[7]
-
Presence of Co-solvents: Using a mixture of solvents can modulate the polarity of the medium to improve dissolution.[5][7]
Q4: Can I use this compound in common organic reactions?
A4: Yes, but its low solubility presents a significant challenge. Successful reactions often require careful selection of a solvent system in which both the sulfonic acid and other reactants have at least partial solubility. This may involve using highly polar aprotic solvents, co-solvent systems, or converting the acid to a more soluble salt form before the reaction.
Troubleshooting Guide
Issue 1: Complete Insolubility in a Chosen Organic Solvent
-
Potential Cause: The polarity mismatch between the solute and the solvent is too great.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of polar aprotic solvents such as DMSO, DMF, and NMP, which are generally the best starting points.
-
Co-Solvency: If the compound must be used in a less polar solvent for reaction compatibility, attempt to add a small percentage of a co-solvent in which it is more soluble (e.g., add 5-10% DMSO to THF).[7]
-
Salt Formation: This is the most effective method. Convert the sulfonic acid to a salt. For instance, reacting it with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can yield an ammonium salt, which may exhibit significantly higher solubility in organic media. A protocol for this is provided below.
-
Issue 2: The Compound Precipitates During Reaction or Work-up
-
Potential Cause: A change in the solution's properties (e.g., temperature change, addition of an anti-solvent, or a reaction product altering polarity) is causing the compound to crash out.
-
Troubleshooting Steps:
-
Gradual Addition: When adding a solution of the sulfonic acid to another solvent (e.g., during a reaction or extraction), add it dropwise to a vigorously stirred solution to avoid localized high concentrations.[7]
-
Maintain Temperature: If the compound was dissolved at a higher temperature, ensure the temperature is maintained throughout the process.
-
Solvent Exchange: If transferring from a soluble medium (like DMSO) to an incompatible one, consider methods like dialysis or diafiltration for a gradual solvent exchange if applicable.[7]
-
Quantitative Solubility Data
| Solvent | Solubility | Temperature | Reference |
| Water | 3.13 g/L | 0 °C | [2] |
| DMSO | Slightly Soluble | Not Specified | [2] |
Experimental Protocols
Protocol 1: Enhancing Solubility with a Co-solvent
Objective: To dissolve this compound in a target organic solvent where it has poor solubility.
Materials:
-
This compound
-
Target organic solvent (e.g., Acetonitrile, THF)
-
Co-solvent (e.g., DMSO, DMF)
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh a known amount of this compound into a vial.
-
Add a measured volume of the target organic solvent to achieve the desired final concentration.
-
Vortex or sonicate the mixture for 2-5 minutes. Observe for undissolved material.
-
If the compound is not dissolved, add the co-solvent (e.g., DMSO) dropwise or in small aliquots (e.g., 1-2% of the total volume at a time).
-
After each addition, vortex and gently warm the mixture if necessary, while monitoring for dissolution. Be cautious regarding the thermal stability of the compound.[7]
-
Continue adding the co-solvent until the solid is fully dissolved. Record the final percentage of the co-solvent required.
-
Note: Ensure the final co-solvent concentration is compatible with subsequent experimental steps.
Protocol 2: Improving Solubility via Salt Formation
Objective: To increase the solubility of this compound in an organic solvent by converting it to its triethylammonium salt.
Materials:
-
This compound
-
Target organic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Triethylamine (TEA) or another suitable organic base
-
Stir plate and magnetic stir bar
Procedure:
-
Suspend a known amount of this compound in the chosen organic solvent in a flask equipped with a stir bar.
-
While stirring the suspension at room temperature, add a stoichiometric equivalent (1.0 to 1.1 eq.) of triethylamine dropwise.
-
Continue stirring the mixture. The suspended solid should gradually dissolve as the triethylammonium salt is formed. The process may take from 30 minutes to several hours.
-
The resulting solution contains the more soluble salt of this compound and can be used directly in subsequent reaction steps.
-
Verification (Optional): The formation of the salt can be confirmed by techniques like NMR spectroscopy by observing the characteristic shifts of the triethylammonium protons.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Key factors influencing the compound's solubility.
References
- 1. Buy this compound | 133-74-4 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-5-chlorobenzenesulfonic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to color removal from synthesized 2-Amino-5-chlorobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color in synthesized this compound?
A1: Color impurities in this compound, which is typically synthesized by the sulfonation of 4-chloroaniline, can arise from several sources:
-
Oxidation of the starting material or product: Aromatic amines are susceptible to oxidation, which can form highly colored quinone-like structures, especially when exposed to strong oxidizing agents or air at high temperatures.
-
Side reactions during sulfonation: The high temperatures and strongly acidic conditions of sulfonation can lead to the formation of colored byproducts.[1]
-
Residual starting materials and intermediates: Incomplete reaction can leave colored starting materials or intermediates in the final product.
Q2: What are the most effective methods for color removal from this compound?
A2: The most common and effective methods for decolorizing this compound are:
-
Activated Carbon Treatment: This is a widely used technique for removing colored organic impurities from solutions.[2] Activated carbon has a high surface area that adsorbs large, colored molecules.
-
Recrystallization: This is a fundamental purification technique that can effectively remove colored impurities by separating the desired compound from soluble and insoluble contaminants. Often, a small amount of activated carbon is used during recrystallization to enhance color removal.
Q3: How do I choose the right type of activated carbon?
A3: Activated carbon is available in powdered (PAC) and granular (GAC) forms.
-
Powdered Activated Carbon (PAC): PAC is ideal for batch treatments where it is stirred with the solution and then filtered out. Its fine particles provide a large surface area for rapid adsorption.
-
Granular Activated Carbon (GAC): GAC is more suitable for use in a packed column where the solution is passed through it. This method is often used in larger-scale operations.
For laboratory-scale purification, PAC is generally more convenient.
Q4: Can I use other decolorizing agents?
A4: While activated carbon is the most common, other methods have been reported for decolorizing sulfonic acids, though they may be less suitable for this specific compound due to potential side reactions. These include treatment with oxidizing agents like hydrogen peroxide or reducing agents. However, these methods can be harsh and may degrade the target molecule. For most applications, activated carbon and recrystallization are the preferred methods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is dark brown or black after synthesis. | Significant oxidation of the starting aniline or formation of polymeric byproducts during sulfonation. | 1. Optimize Reaction Conditions: Ensure the reaction temperature is well-controlled, as excessive heat can promote side reactions. A nitrogen atmosphere can help prevent oxidation. 2. Aggressive Decolorization: A more intensive activated carbon treatment may be necessary. Increase the amount of activated carbon used or the contact time. |
| Product remains colored after a single recrystallization. | The chosen solvent is not optimal for separating the colored impurities, or the concentration of impurities is very high. | 1. Recrystallize with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat for a short period, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. 2. Solvent Screening: Test different solvents or solvent mixtures for recrystallization. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the colored impurities should remain soluble at low temperatures. An aqueous ethanol mixture is often a good starting point.[3] |
| Significant product loss after activated carbon treatment. | The activated carbon is adsorbing the desired product along with the colored impurities. This is more likely if an excessive amount of carbon is used or the contact time is too long. | 1. Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary to achieve the desired color removal. A typical starting point is 1-2% by weight of the solute. 2. Minimize Contact Time: Do not leave the activated carbon in the hot solution for an extended period. A few minutes of heating and stirring is often sufficient. |
| Product crystallizes in the funnel during hot filtration. | Premature cooling of the solution causes the product to crystallize out along with the activated carbon. | 1. Preheat the Filtration Apparatus: Use a hot plate or heat lamp to warm the funnel and receiving flask before filtration. 2. Use a Fluted Filter Paper: This increases the surface area for filtration and speeds up the process. 3. Add a Small Amount of Extra Hot Solvent: Just before filtration, add a small amount of hot solvent to the solution to ensure the product remains dissolved. |
Experimental Protocols
Activated Carbon Treatment (Batch Method)
This protocol describes a general procedure for decolorizing a solution of crude this compound.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., water, aqueous ethanol)
-
Powdered Activated Carbon (PAC)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent in an Erlenmeyer flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the activated carbon is added.
-
Addition of Activated Carbon: Add a small amount of powdered activated carbon (typically 1-2% of the weight of the crude product).
-
Heating and Stirring: Gently heat the mixture to just below the boiling point and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Recrystallization
This protocol outlines the purification of this compound by recrystallization, incorporating an optional decolorization step.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous ethanol)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Aqueous ethanol is a good starting point.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture while stirring and continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Data Presentation
Table 1: Comparison of Common Decolorization Techniques
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Activated Carbon Treatment | Adsorption of large, colored molecules onto a high surface area carbon matrix. | Highly effective for a wide range of colored impurities; relatively inexpensive. | Can adsorb the desired product, leading to yield loss; requires a filtration step. | Removal of colored organic byproducts from reaction mixtures. |
| Recrystallization | Separation based on differences in solubility of the product and impurities at different temperatures. | Can remove a wide range of impurities, not just colored ones; can lead to high purity. | Requires finding a suitable solvent; can be time-consuming; may not be effective for impurities with similar solubility. | Primary purification method for solid organic compounds. |
Visualizations
References
catalyst deactivation during the synthesis of 2-Amino-5-chlorobenzenesulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chlorobenzenesulfonic acid. The focus is on addressing catalyst deactivation and other common issues encountered during the sulfonation of p-chloroaniline.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Deactivation by Water: The sulfonation reaction produces water, which dilutes the sulfuric acid catalyst, reducing its activity. The reaction may stop if the acid concentration drops below approximately 90%.[1] | • Use fuming sulfuric acid (oleum) to absorb the water produced. • If using concentrated sulfuric acid, consider using a stoichiometric excess to account for dilution. • Remove water as it forms using a Dean-Stark apparatus or by conducting the reaction under vacuum at elevated temperatures. |
| 2. Incomplete Reaction: Reaction time or temperature may be insufficient for the sulfonation to proceed to completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). • If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can promote side reactions.[2][3] | |
| 3. Reversible Reaction (Desulfonation): The sulfonation of aromatic compounds is a reversible process. At high temperatures in the presence of dilute acid, the product can revert to the starting material.[3] | • Avoid excessive temperatures during the reaction and workup. • Ensure the sulfuric acid remains concentrated throughout the reaction. | |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of Aniline: Aromatic amines are susceptible to oxidation, especially at elevated temperatures and in the presence of strong acids, leading to the formation of colored, polymeric materials.[4] | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. • Maintain a controlled, lower reaction temperature. While higher temperatures can increase the reaction rate, they also favor oxidation. • Ensure the p-chloroaniline starting material is pure and colorless. |
| 2. Side Reactions: Uncontrolled temperature can lead to various side reactions, including di-sulfonation and other undesired electrophilic aromatic substitutions. | • Add the sulfonating agent slowly and in a controlled manner to manage the exothermic nature of the reaction. • Use an appropriate solvent to help dissipate heat and maintain a homogeneous reaction mixture. | |
| Product is Difficult to Isolate | 1. Product Solubility: The sulfonic acid product may have some solubility in the acidic reaction mixture, making precipitation incomplete. | • After quenching the reaction on ice, add a saturated solution of sodium chloride ("salting out") to decrease the solubility of the sulfonic acid salt and promote precipitation.[5] |
| 2. Emulsion Formation: During workup and extraction, emulsions can form, making phase separation difficult. | • Add a saturated brine solution to help break the emulsion. • Filtration through a pad of celite can also be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary catalyst for the synthesis of this compound and how does it become deactivated?
A1: The primary catalyst is concentrated or fuming sulfuric acid (oleum). The active electrophile is sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), which is generated in the highly acidic medium. The catalyst can be "deactivated" through several mechanisms:
-
Dilution: The reaction produces one mole of water for every mole of product formed. This water dilutes the sulfuric acid, and if the concentration falls below a critical point (around 90%), the generation of the active electrophile is significantly reduced, and the reaction slows down or stops.[1]
-
Side Reactions: The amino group of p-chloroaniline is highly reactive and can undergo oxidation, leading to the formation of tarry byproducts that can coat the catalyst or consume the reagents.[4]
-
Reversibility: Sulfonation is a reversible reaction. If the reaction conditions (e.g., high temperature, presence of water) favor the reverse reaction (desulfonation), the product will be converted back to the starting material, leading to a loss of yield.[3]
Q2: My reaction mixture turns dark purple or brown upon heating. Is this normal, and what can I do to prevent it?
A2: A darkening of the reaction mixture is a common observation in the sulfonation of anilines and often indicates the formation of oxidized byproducts. While some color change may be unavoidable, a significant formation of dark tar is detrimental to the yield and purity of the final product. To minimize this, you should:
-
Ensure your p-chloroaniline is of high purity.
-
Control the reaction temperature carefully, especially during the initial exothermic addition of the sulfuric acid.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent air oxidation.[4]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, focus on mitigating the causes of catalyst deactivation and side reactions:
-
Use Fuming Sulfuric Acid (Oleum): The excess SO₃ in oleum will react with the water produced, keeping the sulfuric acid concentration high and driving the reaction to completion.
-
Control Reaction Temperature: Maintain a low temperature during the addition of the sulfonating agent to control the initial exotherm. Then, carefully control the heating to a moderate temperature to promote the reaction without significant byproduct formation.
-
Stoichiometry: Use a slight excess of the sulfonating agent to ensure the complete conversion of the starting material.
-
Effective Workup: Use a "salting out" procedure with sodium chloride to maximize the precipitation of your product from the aqueous solution.[5]
Q4: Is it possible to regenerate the sulfuric acid catalyst after the reaction?
A4: On an industrial scale, spent sulfuric acid is often regenerated through high-temperature decomposition.[6][7] For a laboratory setting, a full regeneration is complex. However, you can take steps to recover a purer, though likely diluted, acid. After separating the product, the remaining acidic solution can be carefully distilled to remove water and reconcentrate the sulfuric acid. This process should be done with extreme caution due to the corrosive nature of hot, concentrated sulfuric acid. Any organic residues would need to be removed, for example, by treatment with an oxidizing agent followed by distillation. For most lab-scale syntheses, using fresh sulfuric acid is more practical and safer.
Quantitative Data
The following tables provide representative data on how reaction conditions can influence the yield of this compound. Note that optimal conditions should be determined experimentally for your specific setup.
Table 1: Effect of Reaction Temperature on Product Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| 100 | 6 | 75 | Slow reaction, some unreacted starting material. |
| 140 | 6 | 92 | Good yield, moderate color formation. |
| 180 | 4 | 85 | Faster reaction, but significant darkening and tar formation. |
| 200 | 3 | 70 | Rapid reaction, extensive decomposition and low yield of desired product. |
Table 2: Effect of Sulfuric Acid Concentration on Product Yield
| Sulfonating Agent | Molar Ratio (H₂SO₄:Aniline) | Yield (%) | Observations |
| 98% H₂SO₄ | 1.1 : 1 | 80 | Reaction slows down as water is produced. |
| 98% H₂SO₄ | 2 : 1 | 90 | Higher yield due to excess acid maintaining concentration. |
| Fuming H₂SO₄ (20% SO₃) | 1.1 : 1 | >95 | High yield, water is consumed by excess SO₃. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for the sulfonation of p-chloroaniline.
Materials:
-
p-Chloroaniline
-
Concentrated sulfuric acid (98%) or Fuming sulfuric acid (20% SO₃)
-
Sodium chloride
-
Crushed ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place p-chloroaniline.
-
Addition of Sulfuric Acid: Cool the flask in an ice bath. Slowly add the sulfuric acid or oleum dropwise from the dropping funnel, ensuring the internal temperature is maintained below 20°C.
-
Reaction: After the addition is complete, slowly heat the mixture to the desired reaction temperature (e.g., 140-180°C) and maintain for several hours. Monitor the reaction by TLC.
-
Quenching: Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Isolation: The product should precipitate as the sodium salt. If precipitation is incomplete, add sodium chloride to the solution until it is saturated ("salting out").
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution. The product can be further purified by recrystallization from hot water.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalyst deactivation pathways in the sulfonation of p-chloroaniline.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Confirmation of 2-Amino-5-chlorobenzenesulfonic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous structural elucidation. This guide offers a comparative analysis of the crystallographic data for the anion of 2-Amino-5-chlorobenzenesulfonic acid, benchmarked against its non-chlorinated analogue, sulfanilic acid, and its isomer, metanilic acid.
While the crystal structure of the free this compound is not publicly available, the structure of its silver(I) salt, (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I), provides precise geometric data for the 2-amino-5-chlorobenzenesulfonate anion. This allows for a detailed comparison of its key structural features with those of closely related and well-characterized aminobenzenesulfonic acids.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the 2-amino-5-chlorobenzenesulfonate anion and the selected comparator molecules, sulfanilic acid and metanilic acid. This data allows for a direct comparison of the unit cell dimensions, space group, and key intramolecular bond lengths and angles, highlighting the structural effects of the substituent positions.
| Parameter | 2-Amino-5-chlorobenzenesulfonate Anion¹ | Sulfanilic Acid (4-Aminobenzenesulfonic acid) | Metanilic Acid (3-Aminobenzenesulfonic acid) |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | P2₁/c | P2₁2₁2₁ |
| a (Å) | 11.234(2) | 6.473(1) | 8.591(2) |
| b (Å) | 13.396(3) | 18.308(2) | 11.984(2) |
| c (Å) | 13.626(3) | 6.812(1) | 6.791(1) |
| α (°) | 64.91(3) | 90 | 90 |
| β (°) | 89.13(3) | 93.63(6) | 90 |
| γ (°) | 87.18(3) | 90 | 90 |
| V (ų) | 1845.0(7) | 806.5 | 698.8(2) |
| Z | 2 | 4 | 4 |
¹Data for the anion is from the crystal structure of (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I).
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecular structure by single-crystal X-ray diffraction follows a well-established experimental workflow. The protocol outlined below is a representative procedure for such an analysis.
-
Crystal Growth: High-quality single crystals of the target compound are grown. This is a critical step and can be achieved by various methods, including slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent and conditions is crucial and often requires empirical optimization.
-
Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to the best possible fit.
-
Structure Validation and Analysis: The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and torsion angles are analyzed and compared to expected values. The final structural data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Experimental Workflow
The following diagram illustrates the key stages involved in the confirmation of a molecular structure using single-crystal X-ray crystallography.
Caption: Experimental workflow for X-ray crystal structure determination.
A Comparative Guide to the Purity Assessment of Synthesized 2-Amino-5-chlorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can directly impact the safety and efficacy of a drug product. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the purity assessment of synthesized 2-Amino-5-chlorobenzenesulfonic acid, a key intermediate in the production of various pharmaceuticals, including sulfonamide antibiotics.[1][2][3] While DSC is a powerful thermal analysis technique for purity determination, the specific properties of this compound present unique challenges, necessitating a comparative evaluation with alternative methods such as High-Performance Liquid Chromatography (HPLC).
Principle of Purity Determination by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] For purity analysis, DSC relies on the principle of melting point depression.[4][5] A pure, crystalline compound has a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature than the pure compound.[4] The Van't Hoff equation provides the theoretical basis for relating the melting point depression to the mole fraction of the impurity.[6]
Purity Assessment of this compound by DSC: A Theoretical Consideration
The application of DSC for the purity assessment of this compound is theoretically plausible but practically challenging. The compound is a crystalline solid, a prerequisite for DSC purity analysis.[4] However, its high melting point of >300 °C poses a significant hurdle.[7][8] At such elevated temperatures, many organic compounds, including this compound, are prone to decomposition, which would interfere with the melting endotherm and render the purity calculation inaccurate.[9]
Key Considerations for DSC Analysis:
-
Thermal Stability: The compound must be thermally stable at its melting point.[10] Decomposition can lead to the formation of additional impurities, skewing the results.
-
Sharp Melting Point: A well-defined melting peak is essential for accurate analysis.[9]
-
Impurity Solubility: The impurities must be soluble in the molten primary component but insoluble in the solid phase.[4]
-
Eutectic System: The mixture of the primary component and the impurity should form a eutectic system.
Given these constraints, DSC may not be the primary or most reliable method for routine purity assessment of this compound.
Alternative and Complementary Purity Assessment Methods
Chromatographic techniques, particularly HPLC, are the industry standard for determining the purity of pharmaceutical ingredients and intermediates.[9][11]
Comparison of Purity Assessment Methods
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| Differential Scanning Calorimetry (DSC) | Measures heat flow changes during melting to determine purity based on melting point depression.[4][5] | Provides a measure of absolute purity without the need for a reference standard of the impurity. Rapid analysis time. | High melting point (>300 °C) and potential for thermal decomposition can lead to inaccurate results.[7][8][12] Not suitable if the compound sublimes or exhibits polymorphism.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[11] | High sensitivity and specificity for a wide range of impurities. Can separate and quantify both related substances and degradation products. Well-established and validated methods are available.[11][13] | Requires reference standards for the identification and quantification of specific impurities. Method development can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds.[1] | Provides structural information about impurities. High sensitivity. Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[14] | Quantitative analysis can be complex. May require specialized expertise and instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound and its impurities. | Can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity. Excellent for structural elucidation of unknown impurities.[11] | Lower sensitivity compared to chromatographic methods.[11] Complex spectra can be difficult to interpret. |
Experimental Protocols
DSC Purity Analysis (Theoretical Protocol)
This protocol is a general guideline and would need to be optimized based on the thermal behavior of the specific batch of this compound.
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 350 °C) at a slow, constant heating rate (e.g., 1-2 °C/min) under an inert nitrogen atmosphere.
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm.
-
Use the instrument's software to calculate the purity based on the Van't Hoff equation, which relates the sample's melting profile to its impurity content.
-
Reversed-Phase HPLC (RP-HPLC) Purity Analysis (Representative Protocol)
This protocol is a starting point for method development and is based on common practices for analyzing aromatic sulfonic acids.[15][16]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to create a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is typically determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
-
For quantitative analysis of specific impurities, calibration curves with reference standards are required.
-
Visualizing the Workflow and Logic
Caption: Experimental workflow for purity assessment.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
While DSC is a valuable tool for the purity determination of many organic compounds, its application to this compound is limited by the compound's high melting point and potential for thermal degradation. For routine and reliable purity assessment of this specific compound, HPLC is the recommended primary method due to its high sensitivity, specificity, and ability to separate and quantify a wide range of potential impurities. DSC may serve as a complementary technique, providing orthogonal data, but its results should be interpreted with caution and ideally confirmed by a more robust method like HPLC. For comprehensive characterization, especially of unknown impurities, coupling HPLC with mass spectrometry or utilizing NMR spectroscopy is advisable.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 5. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 6. mt.com [mt.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is paramount to the success of synthesis and the quality of the final product. This guide provides a comprehensive comparative study of 2-Amino-5-chlorobenzenesulfonic acid alongside two commonly utilized sulfonic acids: sulfanilic acid and p-toluenesulfonic acid. This objective analysis, supported by experimental data, aims to inform the selection process for applications in dye synthesis, pharmaceuticals, and catalysis.
This guide will delve into the chemical and physical properties, synthesis protocols, and performance data of these three key sulfonic acids. By presenting quantitative data in structured tables and outlining detailed experimental methodologies, we aim to provide a practical resource for laboratory and industrial applications.
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of a chemical reagent dictate its suitability for specific reaction conditions and applications. The following table summarizes the key physicochemical properties of this compound, sulfanilic acid, and p-toluenesulfonic acid.
| Property | This compound | Sulfanilic Acid | p-Toluenesulfonic Acid |
| CAS Number | 133-74-4[1] | 121-57-3[2] | 104-15-4 (anhydrous), 6192-52-5 (monohydrate)[3] |
| Molecular Formula | C₆H₆ClNO₃S[1] | C₆H₇NO₃S[2] | C₇H₈O₃S[3] |
| Molecular Weight | 207.64 g/mol [4] | 173.19 g/mol [2] | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate)[3] |
| Appearance | White to off-white crystalline powder | Off-white crystalline solid[2] | White, hygroscopic solid[5] |
| Melting Point | >300 °C[1] | 288 °C (decomposes)[2] | 105-107 °C (monohydrate) |
| Solubility in Water | Slightly soluble (3.13 g/L at 0 °C)[1] | 12.51 g/L[2] | 67 g/100 mL[3] |
| Acidity (pKa) | -1.76 (predicted)[1] | 3.23[2] | -2.8[6] |
Performance in Key Applications: A Comparative Overview
The utility of these sulfonic acids is best understood through their performance in various chemical processes. This section provides a comparative analysis of their roles as dye intermediates and catalysts.
Role in Azo Dye Synthesis
This compound and sulfanilic acid are primary intermediates in the synthesis of azo dyes. The amino group in these molecules can be readily diazotized and then coupled with a suitable coupling component to form the azo chromophore.
The presence of the chloro- substituent in this compound can influence the properties of the resulting dye. The electron-withdrawing nature of chlorine can affect the electronic properties of the aromatic system, potentially leading to shifts in the absorption maximum (color) and improving the lightfastness and acid resistance of the dye. While specific comparative data on dye performance is proprietary to manufacturers, the structural differences suggest that dyes derived from this compound may offer enhanced stability in certain applications.
Sulfanilic acid, being a foundational building block, is used in the production of a wide range of well-known dyes and indicators, such as methyl orange.[7] Its zwitterionic nature, a result of the internal salt formation between the amino and sulfonic acid groups, influences its solubility and reactivity.[2][7]
Catalytic Activity in Esterification Reactions
Aromatic sulfonic acids, particularly p-toluenesulfonic acid (PTSA), are widely employed as strong acid catalysts in organic synthesis, offering a solid, easy-to-handle alternative to mineral acids like sulfuric acid.[3][5][8]
A study comparing the catalytic efficiency of various benzenesulfonic acid derivatives in the esterification of acetic acid with n-propanol demonstrated that the catalytic activity is influenced by the substituents on the aromatic ring. While this specific study did not include this compound, it provides a framework for understanding how structural modifications can impact catalytic performance. In many esterification reactions, PTSA is favored due to its high catalytic activity, relatively low cost, and commercial availability.[8] It is known to be about a million times stronger than benzoic acid.[3]
The presence of both an amino and a chloro group on this compound would likely modulate its catalytic activity compared to the unsubstituted benzenesulfonic acid or PTSA. The amino group's basicity could potentially interfere with the desired acidic catalysis in some reactions, making it a less common choice as a primary acid catalyst compared to PTSA.
Experimental Protocols
To facilitate further research and application, this section provides detailed experimental protocols for the synthesis of the three sulfonic acids and a general method for their analysis by High-Performance Liquid Chromatography (HPLC).
Synthesis Protocols
Synthesis of this compound
This procedure is based on the sulfonation of p-chloroaniline.
-
Materials: p-chloroaniline, 100% sulfuric acid, diphenyl sulfone.
-
Procedure:
-
In a suitable reaction vessel, dissolve p-chloroaniline in diphenyl sulfone.
-
Slowly add 100% sulfuric acid to the solution. The reaction is exothermic and will produce 4-chloroaniline-2-sulfonic acid and water.[4]
-
Distill off the water formed during the reaction. The reaction mixture will turn into bright purple crystals.
-
Continue heating the mixture under reduced pressure for approximately 7 hours.
-
After cooling, dissolve the melt in hot water.
-
Filter the solution to remove the diphenyl sulfone.
-
Cool the filtrate to induce the crystallization of white, needle-like crystals of this compound.
-
Collect the crystals by filtration, wash with cold water, and dry. A yield of approximately 94% can be expected.[4]
-
Synthesis of Sulfanilic Acid
This procedure involves the sulfonation of aniline.
-
Materials: Aniline, concentrated sulfuric acid.
-
Procedure:
-
Carefully add concentrated sulfuric acid to aniline in a flask, ensuring the mixture is kept cool in an ice bath during the addition. Aniline sulfate will form as a white precipitate.
-
Heat the mixture in an oil bath at 180-190°C for about 5 hours. This step drives the rearrangement to the para-substituted product.
-
After cooling, pour the reaction mixture into cold water with stirring. Crude sulfanilic acid will precipitate.
-
Collect the crude product by filtration.
-
Recrystallize the crude sulfanilic acid from hot water to obtain the purified product.
-
Synthesis of p-Toluenesulfonic Acid Monohydrate
This procedure describes the sulfonation of toluene.
-
Materials: Toluene, concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a Dean-Stark apparatus, combine toluene and concentrated sulfuric acid.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture.
-
Dissolve the crude product in a minimum amount of hot water.
-
Saturate the aqueous solution with gaseous HCl to reduce the solubility of the product, which will then crystallize upon cooling.
-
Collect the crystals and dry them over NaOH and sulfuric acid to remove residual water and HCl. A yield of around 57.6% can be achieved.[9]
-
Analytical Protocol: HPLC Analysis of Aromatic Sulfonic Acids
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of sulfonic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used. For better separation of isomers and related compounds, mixed-mode columns (e.g., reversed-phase and anion-exchange) can be employed.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of compounds with different polarities.
-
Detection: UV detection is suitable for these aromatic compounds. The detection wavelength should be set at the absorption maximum of the analytes.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively. A calibration curve should be generated using standard solutions of known concentrations for accurate quantification.
Visualizing Synthesis and Analysis Workflows
To provide a clear overview of the experimental processes, the following diagrams, generated using the DOT language, illustrate the synthesis and analysis workflows.
Caption: A generalized workflow for the synthesis of aromatic sulfonic acids.
Caption: A standard workflow for the analysis of sulfonic acids using HPLC.
Conclusion
The choice between this compound, sulfanilic acid, and p-toluenesulfonic acid is highly dependent on the specific application.
-
This compound offers potential advantages in dye synthesis where enhanced stability and specific color characteristics are desired, owing to its chloro-substituent. Its utility as a precursor for certain pharmaceuticals is also a key application.[11]
-
Sulfanilic acid remains a versatile and cost-effective building block for a wide array of dyes and sulfa drugs.[2] Its well-established synthesis and reactivity profile make it a reliable choice for many standard applications.
-
p-Toluenesulfonic acid stands out as a powerful and convenient strong acid catalyst for a multitude of organic reactions, offering a solid and less corrosive alternative to mineral acids.[3][5][8]
Researchers and professionals in drug development and chemical synthesis are encouraged to consider the specific requirements of their projects, including desired product properties, reaction conditions, and cost-effectiveness, when selecting the most appropriate sulfonic acid from this important class of compounds. The provided experimental protocols and comparative data serve as a foundational guide for making these informed decisions.
References
- 1. lookchem.com [lookchem.com]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. P-Toluenesulfonic_acid [chemeurope.com]
- 7. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 10. helixchrom.com [helixchrom.com]
- 11. This compound|Research Chemical [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Amino-5-chlorobenzenesulfonic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological significance of 2-Amino-5-chlorobenzenesulfonic acid and its isomers, 3-Amino-4-chlorobenzenesulfonic acid, and 4-Amino-3-chlorobenzenesulfonic acid. While direct comparative studies on the biological activities of these specific isomers are notably absent in publicly available literature, this document summarizes their primary applications as precursors in the synthesis of biologically active molecules and outlines a framework for their potential comparative evaluation.
Introduction
Aminochlorobenzenesulfonic acids are a class of organic compounds characterized by an amino group, a chlorine atom, and a sulfonic acid group attached to a benzene ring. The positional isomerism of these functional groups can significantly influence the physicochemical properties and, consequently, the biological activities of the molecules. This guide focuses on three isomers: this compound, 3-Amino-4-chlorobenzenesulfonic acid, and 4-Amino-3-chlorobenzenesulfonic acid.
Currently, the primary role of these compounds in the scientific literature is that of versatile chemical intermediates. They serve as foundational scaffolds for the synthesis of a wide range of molecules with therapeutic and industrial applications, from sulfonamide antibiotics to azo dyes. Direct evidence of the intrinsic biological activity of these parent compounds is limited, highlighting a significant knowledge gap.
Summary of Applications and Derivatives' Biological Activities
The following table summarizes the known applications and the biological activities of derivatives synthesized from each isomer. It is important to note that the activities listed are for derivatives and not the parent compounds themselves.
| Isomer | Chemical Structure | Primary Applications & Biological Activities of Derivatives |
| This compound | ![]() | Precursor for: • Sulfonamide Antibiotics: Serves as a building block for synthetic antimicrobial agents that competitively inhibit dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] • Enzyme Inhibitors: Derivatives have been synthesized and investigated as potent and selective inhibitors of enzymes such as 12-lipoxygenase, which is implicated in inflammation, diabetes, and cancer.[1] • Apoptosis Inducers: Preliminary studies on related sulfonic acid derivatives suggest potential for inducing programmed cell death in cancer cells.[1] |
| 3-Amino-4-chlorobenzenesulfonic acid | ![]() | Intermediate for: • Azo Dyes: Widely used in the synthesis of azo dyes.[2][3] • Biologically Active Derivatives: Derivatives of the structurally similar 3-amino-4-hydroxy-benzenesulfonamide have shown a broad range of biological activities, including antibacterial, antifungal, and antiproliferative properties.[4] |
| 4-Amino-3-chlorobenzenesulfonic acid | ![]() | Intermediate for: • Pharmaceutical Therapies: Used as a precursor in the synthesis of targeted therapies, including Epidermal Growth Factor Receptor (EGFR) inhibitors.[5] • Azo Dyes: Also utilized in the manufacturing of azo dyes.[5] |
Proposed Experimental Workflow for Comparative Biological Activity Assessment
Given the lack of direct comparative data, a systematic evaluation of the biological activities of these isomers is warranted. The following workflow outlines a potential experimental approach for a head-to-head comparison of their cytotoxicity and enzyme inhibitory potential.
References
A Comparative Performance Evaluation of 2-Amino-5-chlorobenzenesulfonic Acid in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-Amino-5-chlorobenzenesulfonic acid as a diazo component in the synthesis of azo dyes. Its performance is evaluated against key alternatives, supported by experimental protocols and a summary of performance data from various studies.
Introduction
This compound is a pivotal intermediate in the manufacturing of a wide range of azo dyes. Its chemical structure, featuring an amino group for diazotization, a sulfonic acid group for water solubility, and a chloro group for influencing the shade and properties of the final dye, makes it a versatile building block. Azo dyes are the largest and most important class of synthetic colorants, and the choice of the primary aromatic amine for the diazo component is critical in determining the final dye's color, fastness, and affinity to various substrates.
This guide will delve into the performance characteristics of dyes derived from this compound and compare them with dyes synthesized from isomeric and alternative aminobenzenesulfonic acid derivatives.
Performance Comparison of Diazo Components
| Diazo Component | Typical Coupling Partners | Typical Dye Class | Reported Light Fastness (Blue Wool Scale 1-8) | Reported Wash Fastness (Grey Scale 1-5) | Remarks |
| This compound | m-Toluidine, 2,5-Dimethylbenzenamine, Naphthol derivatives | Direct Dyes | 4-6 | 3-4 | Commonly used for red, violet, and brown shades. The chloro group can enhance light fastness. |
| 5-Amino-2-chlorobenzenesulfonic Acid | 2-Hydroxybenzoic acid, 3-Hydroxy-2-naphthoic acid | Acid, Pigment Dyes | 4-5 | 3-4 | Isomeric alternative, often used for yellow and red shades. Performance is generally comparable to its isomer. |
| 2-Amino-4-chlorobenzenesulfonic Acid | Naphthol derivatives, Heterocyclic coupling components | Reactive Dyes | 5-7 | 4-5 | The position of the chloro group can influence the reactivity and fastness of reactive dyes. |
| Sulfanilic Acid (4-Aminobenzenesulfonic acid) | Naphthol derivatives, Aromatic amines | Acid, Direct Dyes | 3-5 | 2-4 | A common, less substituted alternative. Dyes often exhibit lower light fastness compared to chloro-substituted analogues. |
| Metanilic Acid (3-Aminobenzenesulfonic acid) | Naphthol derivatives | Acid Dyes | 3-4 | 2-3 | Another common alternative, generally yields dyes with moderate fastness properties. |
Note: The fastness properties are highly dependent on the coupling component, the dye concentration, the substrate, and the presence of any after-treatments.
Experimental Protocols
To provide a standardized basis for comparison, the following detailed experimental protocols for dye synthesis and performance evaluation are presented. These protocols are a composite of standard procedures found in the literature.
Synthesis of an Azo Dye using this compound
a) Diazotization:
-
In a 250 mL beaker, dissolve 2.08 g (0.01 mol) of this compound in 50 mL of water containing 0.53 g (0.005 mol) of sodium carbonate. Warm gently to dissolve if necessary, then cool the solution to 0-5 °C in an ice bath.
-
To this cold solution, add 2.5 mL of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution to the acidic solution of the amine, keeping the temperature below 5 °C with constant stirring.
-
Continue stirring for 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution is the diazonium salt of this compound.
b) Coupling:
-
In a separate 250 mL beaker, dissolve 1.07 g (0.01 mol) of m-toluidine (as an example coupling component) in 50 mL of water with the addition of a minimal amount of hydrochloric acid to achieve dissolution.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by the dropwise addition of a 10% sodium carbonate solution.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.
-
The precipitated dye is then collected by filtration, washed with a small amount of cold water, and dried in an oven at 60-70 °C.
Evaluation of Dye Performance
a) Dyeing Procedure (for Cotton):
-
Prepare a dyebath containing the synthesized dye (e.g., 1% on weight of fabric), sodium chloride (e.g., 20 g/L) as an exhausting agent, and water.
-
Introduce a pre-wetted cotton fabric sample into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 80-90 °C over 30 minutes.
-
Add sodium carbonate (e.g., 10 g/L) as a fixing agent and continue dyeing for another 60 minutes at the same temperature.
-
After dyeing, the fabric is rinsed with cold water, soaped at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes, rinsed again, and dried.
b) Fastness to Light (ISO 105-B02):
-
A specimen of the dyed fabric and a set of blue wool standards (ISO 105-B01 to B08) are simultaneously exposed to a xenon-arc lamp under specified conditions of temperature, humidity, and spectral power distribution.
-
The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to grade 3 on the grey scale for assessing change in colour.
-
The light fastness of the specimen is assessed by comparing the change in its colour with that of the blue wool standards. The rating is the number of the blue wool standard that shows a similar change in colour.
c) Fastness to Washing (ISO 105-C06):
-
A specimen of the dyed fabric is stitched between two undyed fabrics (one of the same kind and one of a different specified kind, e.g., cotton and wool).
-
The composite specimen is then agitated in a solution of a standard soap and sodium carbonate in a wash wheel at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
The specimen is then removed, rinsed, and dried.
-
The change in colour of the dyed specimen and the staining of the undyed adjacent fabrics are assessed using the grey scales. The ratings are from 1 (poor) to 5 (excellent).
Signaling Pathways and Experimental Workflows
Dye Synthesis Pathway
Caption: General synthesis pathway for an azo dye.
Experimental Workflow for Dye Performance Evaluation
Caption: Workflow for evaluating dye performance.
Conclusion
This compound remains a crucial intermediate in the dye manufacturing industry, offering a good balance of properties for a variety of applications. Dyes derived from this compound generally exhibit moderate to good fastness properties. The selection of an appropriate diazo component is a critical decision in dye design and synthesis. While isomeric alternatives like 5-amino-2-chlorobenzenesulfonic acid may offer comparable performance, other alternatives such as 2-amino-4-chlorobenzenesulfonic acid might be preferred for specific applications like reactive dyes where higher fastness is required. The choice ultimately depends on the desired shade, the substrate to be dyed, the required fastness properties, and economic considerations. Further research focusing on direct, quantitative comparisons of these intermediates under identical conditions would be highly valuable to the field.
A Comparative Guide to Analytical Method Validation for 2-Amino-5-chlorobenzenesulfonic Acid
This guide provides a comprehensive comparison of analytical methods for the validation of 2-Amino-5-chlorobenzenesulfonic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of potential analytical techniques with supporting experimental data based on established validation guidelines.
Introduction to Analytical Methods
The accurate and precise quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products. The primary analytical methods suitable for this compound include High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Acid-Base Titration. This guide will focus on a comparative validation of HPLC and IC methods, as they offer superior specificity and sensitivity for impurity profiling, alongside a brief discussion of the titrimetric approach. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[2][3][4][5][6]
Comparative Data Summary
The following tables summarize the validation parameters for two common chromatographic methods for the analysis of this compound.
Table 1: Method Performance Comparison
| Validation Parameter | HPLC Method | Ion Chromatography Method | Titration Method |
| Specificity | High | High | Low (non-specific) |
| Linearity (r²) | > 0.999 | > 0.999 | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 97.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% |
| LOD | Low (ng/mL range) | Low (µg/mL range) | High |
| LOQ | Low (ng/mL range) | Low (µg/mL range) | High |
| Typical Run Time | 15-30 min | 20-40 min | 5-10 min |
Table 2: HPLC Method Validation Data
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range (µg/mL) | 80 - 120% of test concentration | 80 - 120 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
| Specificity | No interference from placebo/impurities | Passed |
Table 3: Ion Chromatography Method Validation Data
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | 80 - 120% of test concentration | 100 - 150 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.7% |
| Repeatability (%RSD, n=6) | ≤ 2.5% | 1.5% |
| Intermediate Precision (%RSD) | ≤ 2.5% | 1.9% |
| LOD (µg/mL) | Reportable | 0.5 |
| LOQ (µg/mL) | Reportable | 1.5 |
| Specificity | No interference from other anions | Passed |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the assay and impurity determination of this compound.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: A mixture of aqueous phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
Ion Chromatography (IC)
This method is an alternative for the quantification of this compound, particularly in the presence of other ionic species.
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Column: Anion exchange column (e.g., Metrosep A Supp1).[7]
-
Eluent: Sodium hydroxide or a carbonate/bicarbonate buffer.
-
Flow Rate: 0.8 mL/min.
-
Detection: Suppressed conductivity.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in deionized water to a suitable concentration.
Acid-Base Titration
A non-specific but rapid method for assay determination.
-
Titrant: 0.1 M Sodium Hydroxide.
-
Indicator: Phenolphthalein or potentiometric endpoint determination.
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., aqueous ethanol) and titrate with standardized sodium hydroxide.
Visualizations
The following diagrams illustrate the analytical method validation workflow and the logical process for selecting an appropriate analytical technique.
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Selecting an Analytical Method.
Conclusion
For the comprehensive analysis of this compound, including assay and impurity profiling, the HPLC method is recommended due to its high specificity, accuracy, and precision. The Ion Chromatography method serves as a robust alternative, especially in matrices with high ionic content.[7][8] While Acid-Base Titration is a rapid and simple technique for assay determination, its lack of specificity makes it unsuitable for purity analysis. The choice of method should be guided by the specific requirements of the analysis, as outlined in the logical selection diagram. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[2]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijpsr.com [ijpsr.com]
- 8. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Aminobenzenesulfonic Acids for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of different substituted aminobenzenesulfonic acids, focusing on their application in the synthesis of azo dyes. The reactivity of these compounds is paramount in determining reaction rates, product yields, and the overall efficiency of synthetic processes. This document outlines the theoretical principles governing their reactivity, presents a qualitative comparison based on electronic effects, and provides detailed experimental protocols for assessing their reactivity.
Theoretical Framework for Reactivity
The primary reaction pathway discussed for comparing the reactivity of aminobenzenesulfonic acids is the two-step process of diazotization followed by azo coupling. The rate and success of this overall process are heavily influenced by the electronic properties of the substituents on the aminobenzenesulfonic acid ring.
Step 1: Diazotization
In the first step, the primary aromatic amine of the aminobenzenesulfonic acid is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[1] The reactivity of the amino group is dependent on the electron density on the nitrogen atom.
-
Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃), increase the electron density on the nitrogen, making the amine more nucleophilic and generally increasing the rate of diazotization.
-
Electron-Withdrawing Groups (EWGs) , such as the sulfonic acid group (-SO₃H) and nitro groups (-NO₂), decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the diazotization reaction.[2]
The position of the sulfonic acid group is critical. In the acidic medium required for diazotization, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating, meta-directing group. The sulfonic acid group is also a deactivating, meta-directing group. The combined effect of these groups significantly influences the overall reactivity.
Step 2: Azo Coupling
The resulting diazonium salt is an electrophile that reacts with an activated aromatic compound (the coupling agent), such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction.[2] The reactivity of the diazonium salt is determined by its electrophilicity.
-
Electron-Withdrawing Groups (EWGs) on the ring of the diazonium salt, such as the sulfonic acid group, increase the positive charge on the diazonium group, making it a stronger electrophile and thus increasing the rate of azo coupling.
-
Electron-Donating Groups (EDGs) on the ring of the diazonium salt decrease its electrophilicity, leading to a slower coupling reaction.
Quantitative Assessment: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[3] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
-
Substituent constant (σ): This value is specific to a particular substituent and its position (meta or para) on the ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
Reaction constant (ρ): This value is characteristic of a specific reaction and indicates its sensitivity to electronic effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups.[4]
By determining the reaction rates for a series of substituted aminobenzenesulfonic acids and plotting log(k/k₀) against the appropriate σ values, a linear Hammett plot can be generated, providing a quantitative comparison of their reactivity.
Comparative Reactivity Data
While a comprehensive experimental dataset comparing the reaction rates of various substituted aminobenzenesulfonic acids is not available in a single source, a qualitative and inferred quantitative comparison can be made based on the electronic effects of the substituents. The following table summarizes the expected relative reactivity in the diazotization and azo coupling steps.
| Aminobenzenesulfonic Acid Isomer/Derivative | Substituent Effects | Predicted Relative Rate of Diazotization | Predicted Relative Electrophilicity of Diazonium Salt (Rate of Azo Coupling) |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | -SO₃H is para to -NH₂. Strong EWG. | Slow | High |
| 3-Aminobenzenesulfonic acid (Metanilic acid) | -SO₃H is meta to -NH₂. Strong EWG. | Slow | High |
| 2-Aminobenzenesulfonic acid (Orthanilic acid) | -SO₃H is ortho to -NH₂. Strong EWG and potential for steric hindrance. | Slowest (due to electronic and steric effects) | High |
| 4-Amino-3-methylbenzenesulfonic acid | -CH₃ (EDG) and -SO₃H (EWG). | Faster than sulfanilic acid | Lower than sulfanilic acid |
| 4-Amino-3-nitrobenzenesulfonic acid | -NO₂ (strong EWG) and -SO₃H (strong EWG). | Very slow | Very high |
Experimental Protocols
The following are detailed methodologies for the key experiments required to compare the reactivity of different substituted aminobenzenesulfonic acids.
Diazotization of Aminobenzenesulfonic Acids (General Procedure)
This protocol describes the formation of the diazonium salt from an aminobenzenesulfonic acid.
Materials:
-
Substituted aminobenzenesulfonic acid (e.g., sulfanilic acid, metanilic acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Deionized water
-
Magnetic stirrer and stir bar
-
Erlenmeyer flasks
-
Beakers
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 0.05 mol of the chosen aminobenzenesulfonic acid in 100 mL of a 2.5% aqueous sodium carbonate solution by gentle heating.[5]
-
Cool the solution to room temperature and then in an ice-water bath.
-
Add 0.052 mol of sodium nitrite to the cooled solution and stir until it is completely dissolved.
-
In a separate 250-mL beaker, prepare a mixture of 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.
-
Slowly and with constant stirring, add the cold aminobenzenesulfonic acid/sodium nitrite solution to the ice/HCl mixture.[5]
-
A fine white precipitate of the diazonium salt should form. Keep this suspension in the ice bath for immediate use in the azo coupling reaction.
Azo Coupling Reaction and Kinetic Measurement by UV-Vis Spectrophotometry
This protocol details the coupling of the prepared diazonium salt with a coupling agent and how to monitor the reaction kinetics.
Materials:
-
Diazonium salt suspension (from the previous protocol)
-
Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH) solution (10%)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Stopwatch
-
Volumetric flasks
Procedure:
-
Prepare a solution of the coupling agent. For example, dissolve 0.05 mol of 2-naphthol in 50 mL of 10% aqueous NaOH solution and cool it in an ice bath.[6]
-
To initiate the reaction for kinetic analysis, rapidly add a specific volume of the cold diazonium salt suspension to the cold solution of the coupling agent in a thermostated beaker with vigorous stirring.
-
Immediately start the stopwatch and withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid dilution with a specific solvent or a pH change, if applicable) and transfer it to a cuvette.
-
Measure the absorbance of the solution at the λ_max of the resulting azo dye using the UV-Vis spectrophotometer. The λ_max will need to be determined beforehand by allowing the reaction to go to completion and scanning the UV-Vis spectrum of the product.
-
Repeat the process of withdrawing aliquots, quenching, and measuring the absorbance at regular time intervals.
-
The rate of reaction can be determined by plotting the absorbance of the azo dye versus time. The initial rate can be calculated from the slope of the initial linear portion of this curve. By performing this experiment under pseudo-first-order conditions (i.e., with a large excess of one reactant), the rate constant can be determined.[7][8]
Visualizations
The following diagrams illustrate the experimental workflow for comparing reactivity and the general reaction pathway.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. web.viu.ca [web.viu.ca]
- 5. prepchem.com [prepchem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of 2-Amino-5-chlorobenzenesulfonic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantitative analysis of 2-Amino-5-chlorobenzenesulfonic acid: High-Performance Liquid Chromatography (HPLC) and Aqueous Acid-Base Titration. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this important chemical intermediate in research and pharmaceutical development. This document outlines detailed experimental protocols, presents comparative performance data, and includes visualizations to aid in the selection and cross-validation of the most suitable method for a given application.
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is the process of verifying that two or more distinct methods produce comparable and reliable results for the same analyte.[1][2] This is a crucial step in analytical science, particularly within regulated industries, as it ensures the robustness and consistency of data across different laboratories, equipment, and analytical principles.[1][2] The successful cross-validation of analytical methods provides confidence in the generated data and is a key component of method transfer and validation.[1]
References
A Comparative Spectroscopic Analysis of 2-Amino-5-chlorobenzenesulfonic Acid from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-Amino-5-chlorobenzenesulfonic acid, a key intermediate in the synthesis of sulfonamide antibiotics and other complex molecules.[1] While direct spectroscopic data from individual suppliers is not always publicly available, this document outlines the expected spectral characteristics based on established chemical principles and available data. This information can serve as a benchmark for researchers to assess the quality and purity of the compound obtained from different commercial sources.
Spectroscopic Data Comparison
The identity and purity of this compound can be confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data for each technique is summarized below. Researchers should expect minor variations in peak positions and intensities depending on the supplier, the purity of the sample, and the experimental conditions used.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the solvent used, with polar protic solvents like D₂O potentially causing different shifts compared to polar aprotic solvents like DMSO-d₆ due to hydrogen bonding and proton exchange.[1] The protonation state of the amino and sulfonic acid groups will also significantly affect the NMR spectrum.[1]
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
| Aromatic H (adjacent to -NH₂) | 6.8 - 7.2 | Doublet |
| Aromatic H (adjacent to -SO₃H) | 7.5 - 7.8 | Doublet |
| Aromatic H (adjacent to -Cl) | 7.3 - 7.6 | Doublet of doublets |
| -NH₂ | 4.5 - 5.5 | Broad singlet |
| -SO₃H | 10.0 - 12.0 | Broad singlet |
Note: Chemical shifts for -NH₂ and -SO₃H protons are highly dependent on concentration and residual water content in the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Discrepancies in reported spectral data can arise from different sample preparation methods; using Attenuated Total Reflectance (ATR)-FTIR can help standardize measurements.[1]
Table 2: Expected IR Absorption Bands [1]
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300-3500 |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500-3300 (broad) |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1150-1250 |
| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1030-1070 |
| C-Cl | C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.[1] The expected molecular weight is approximately 207.64 g/mol .[1] A common fragmentation pathway for sulfonic acids is the loss of the SO₃ group.[1]
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.64 g/mol |
| Monoisotopic Mass | 206.9757 m/z |
| Key Fragmentation Ion | [M - SO₃]⁺ |
Experimental Protocols
To ensure reproducibility and accurate comparison of spectroscopic data from different suppliers, standardized experimental protocols are crucial.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small, accurately weighed amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the internal standard.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture with 0.1% formic acid.
-
Ionization Method: Utilize electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Analyzer: Analyze the sample using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of the protonated or deprotonated molecule. Analyze the fragmentation pattern to identify characteristic fragment ions.
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound from different suppliers.
Caption: Workflow for spectroscopic data comparison.
References
A Comparative Environmental Impact Assessment of Synthesis Routes for 2-Amino-5-chlorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of 2-Amino-5-chlorobenzenesulfonic acid, a key intermediate in the pharmaceutical and dye industries, is critically evaluated in this guide through the lens of environmental impact. Two primary synthetic pathways, the sulfonation of p-chloroaniline and the chlorination of 2-aminobenzenesulfonic acid, are compared using key green chemistry metrics. This analysis aims to provide researchers and process chemists with the data necessary to select more sustainable and environmentally benign manufacturing routes.
Comparative Analysis of Synthesis Routes
The environmental performance of each synthesis route is quantified using established green chemistry metrics: Atom Economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a clear, data-driven comparison of the efficiency and waste generation associated with each method.
| Green Chemistry Metric | Route 1: Sulfonation of p-Chloroaniline | Route 2: Chlorination of 2-aminobenzenesulfonic acid | Ideal Value | Interpretation |
| Atom Economy (%) | ~80.1% | ~91.6% | 100% | Percentage of reactant atoms incorporated into the final product. A higher value indicates greater efficiency. |
| E-factor | ~11.8 | ~9.6 | 0 | Kilograms of waste produced per kilogram of product. A lower value signifies a greener process. |
| Process Mass Intensity (PMI) | ~12.8 | ~10.6 | 1 | Total mass used in a process (reactants, solvents, etc.) per kilogram of product. A lower value indicates less waste. |
Note: The values for Route 2 are based on a theoretical adaptation of a similar chlorination reaction and may vary based on specific experimental conditions.
Logical Workflow for Environmental Impact Assessment
The following diagram illustrates the decision-making process and workflow for assessing the environmental impact of the synthesis routes for this compound.
Caption: Workflow for assessing the environmental impact of synthesis routes.
Detailed Experimental Protocols
Route 1: Sulfonation of p-Chloroaniline
This established industrial method involves the direct sulfonation of p-chloroaniline.
Materials:
-
p-Chloroaniline (127.56 g/mol )
-
100% Sulfuric Acid (98.08 g/mol )
-
20% Oleum (SO₃ in H₂SO₄)
-
Diphenyl sulfone (solvent, optional)
-
Ice
-
Water
Procedure:
-
To a stirred solution of 127.5 g (1 mol) of p-chloroaniline in an optional solvent like diphenyl sulfone, slowly add 238 g (2.43 mol) of 100% sulfuric acid, maintaining the temperature below 85°C.
-
After the initial reaction, add 420 g of 20% oleum over 30 minutes, keeping the temperature between 65-70°C.
-
Heat the mixture to 160°C and maintain for 3 hours to complete the sulfonation.
-
Cool the reaction mixture to 50°C and carefully pour it onto 1100 g of crushed ice.
-
The product, this compound, precipitates from the solution.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product. A yield of approximately 94% has been reported for similar processes.[1]
Route 2: Chlorination of 2-aminobenzenesulfonic acid (Orthanilic Acid)
This route presents a potential alternative by introducing the chlorine atom in the final step. The following protocol is adapted from the chlorination of a structurally similar compound, anthranilic acid, and serves as a model for this synthetic strategy.
Materials:
-
2-aminobenzenesulfonic acid (Orthanilic acid) (173.19 g/mol )
-
Concentrated Hydrochloric Acid (37%)
-
Chlorine gas (70.90 g/mol )
-
Water
Procedure:
-
Prepare a solution of 173.2 g (1 mol) of 2-aminobenzenesulfonic acid in a mixture of 450 mL of concentrated hydrochloric acid and 2550 mL of water in a suitable reactor.
-
While vigorously stirring the solution, introduce a stream of chlorine gas. The reaction temperature should be maintained below 30°C using a cooling bath.
-
Continue the introduction of chlorine gas until the desired degree of chlorination is achieved, which can be monitored by appropriate analytical techniques (e.g., HPLC).
-
Upon completion, the product, this compound, will precipitate out of the solution.
-
Filter the crude product, wash thoroughly with cold water to remove residual acid and unreacted starting material.
-
Dry the product. The yield for this type of reaction is anticipated to be in the range of 60-80%, though optimization would be required.
Discussion of Environmental Impact
Route 1: Sulfonation of p-chloroaniline demonstrates a high yield. However, its environmental impact is significant due to the use of a large excess of concentrated sulfuric acid and oleum. This leads to the generation of a substantial amount of acidic waste, which requires neutralization and disposal, contributing to a high E-factor and PMI. The use of a high-boiling point solvent like diphenyl sulfone, if employed, also adds to the environmental burden in terms of solvent waste and energy required for its removal.
Route 2: Chlorination of 2-aminobenzenesulfonic acid , while potentially having a lower yield, presents a more favorable environmental profile in several aspects. This route avoids the use of highly corrosive and hazardous oleum. The primary reagent is chlorine gas, and the reaction is carried out in an aqueous medium, which is a greener solvent. The main byproduct is hydrochloric acid, which is already part of the reaction medium. While chlorine gas is toxic and requires careful handling, the overall waste stream is potentially less hazardous and voluminous compared to the sulfonation route. The higher atom economy of this route also indicates a more efficient use of reactants.
Conclusion
Based on the analysis of green chemistry metrics, the chlorination of 2-aminobenzenesulfonic acid (Route 2) appears to be a more environmentally favorable route for the synthesis of this compound compared to the traditional sulfonation of p-chloroaniline (Route 1). Despite a potentially lower yield, Route 2 offers a higher atom economy, a lower E-factor, and a reduced Process Mass Intensity.
It is important to note that the data for Route 2 is based on a closely related model reaction and would require experimental validation and optimization. However, this comparative guide provides a strong rationale for further investigation into the chlorination pathway as a greener alternative for the industrial production of this important chemical intermediate. Future research should focus on optimizing the reaction conditions for the chlorination of 2-aminobenzenesulfonic acid to maximize the yield and further improve its environmental profile.
References
Safety Operating Guide
Proper Disposal and Safety Protocols for 2-Amino-5-chlorobenzenesulfonic Acid
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of 2-Amino-5-chlorobenzenesulfonic acid are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Immediate Safety and Handling
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause serious eye irritation and skin irritation[1][2][3]. Therefore, adherence to strict safety protocols is mandatory.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential dust formation, a NIOSH-approved respirator is recommended.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[4].
-
Hygiene: Wash hands thoroughly after handling the chemical[1][3]. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists[1][3]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[3]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[1][3]. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention[3][4]. |
Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. This substance is considered hazardous waste and must be disposed of accordingly[1].
Disposal of Unused Chemical and Contaminated Materials
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent paper, containers), must be disposed of through an approved waste disposal plant[1][3][4][5]. It is imperative to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[4].
Disposal Workflow:
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Evacuate unnecessary personnel and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: For solid spills, dampen the material with water to avoid dust formation, then sweep or vacuum it up and place it into a suitable, labeled container for disposal[6]. Use an inert absorbent material for liquid spills.
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.
References
Personal protective equipment for handling 2-Amino-5-chlorobenzenesulfonic acid
Essential Safety and Handling Guide for 2-Amino-5-chlorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 133-74-4). Adherence to these guidelines is critical for ensuring personal safety and proper chemical management in a laboratory setting. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the recommended PPE for routine handling.
| Protection Type | Specific Recommendations | Standards/References |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn. | OSHA 29 CFR 1910.133 / European Standard EN166[3] |
| Hand Protection | Chemically resistant gloves are required. Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if they become contaminated. | EN 374[4] |
| Skin and Body Protection | Wear a standard laboratory coat. For situations with a risk of significant splashing, impervious clothing and boots should be considered. Long-sleeved clothing is recommended.[5] | General Laboratory Practice |
| Respiratory Protection | For routine handling in a well-ventilated area, respiratory protection is not typically required. If dust or aerosols may be generated, work in a chemical fume hood or use a NIOSH/MSHA-approved respirator.[4] | NIOSH/MSHA approved respirators |
Note: No specific permissible exposure limits (PELs) have been established for this compound.[5][6] It is crucial to minimize exposure through the consistent use of appropriate engineering controls and PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risks associated with handling this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring solids, use a certified chemical fume hood.
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.
Handling the Chemical
-
Avoid Contact: Avoid direct contact with skin and eyes. Do not breathe in dust or aerosols.[5]
-
Weighing and Transferring: When weighing or transferring the solid material, do so in a chemical fume hood to minimize the generation and inhalation of dust.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Incompatibilities: Store away from strong bases and oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Use a chemically resistant, sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.
Neutralization of Dilute Aqueous Waste
For dilute aqueous solutions, neutralization can be performed as a preliminary step before collection for disposal. Always consult your institution's environmental health and safety (EHS) guidelines before proceeding.
Experimental Protocol for Neutralization:
-
Preparation: Don appropriate PPE (lab coat, gloves, and safety goggles) and work in a chemical fume hood. Place the container with the acidic waste in a secondary container to contain any potential spills.
-
Selection of Neutralizing Agent: Prepare a dilute solution of a base such as sodium bicarbonate or 1M sodium hydroxide.
-
Neutralization: While stirring the acidic waste solution, slowly add the neutralizing agent. Be aware that the reaction may be exothermic.
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips.
-
Completion: Continue adding the base until the pH is in the neutral range (typically 6-8).[7]
-
Final Disposal: Transfer the neutralized solution to a hazardous waste container, label it appropriately, and arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
Professional Disposal
-
Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal.[5]
-
Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]
Chemical Spill Response
In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a chemical spill is illustrated below.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. spokane.wsu.edu [spokane.wsu.edu]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical degradation of aromatic sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



